Product packaging for D-Glucose-d4(Cat. No.:)

D-Glucose-d4

Cat. No.: B12403840
M. Wt: 184.18 g/mol
InChI Key: GZCGUPFRVQAUEE-PBYATOGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glucose-d4 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 184.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12403840 D-Glucose-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

184.18 g/mol

IUPAC Name

(2R,3S,4R,5R)-4,5,6,6-tetradeuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D

InChI Key

GZCGUPFRVQAUEE-PBYATOGCSA-N

Isomeric SMILES

[2H][C@]([C@@H]([C@H](C=O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to D-Glucose-d4: A Stable Isotope Tracer for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Glucose-d4, a deuterated stable isotope of glucose, for use in metabolic research and drug development. It covers its core physicochemical properties, a detailed experimental protocol for its application in metabolic flux analysis, and a visualization of its journey through the glycolytic pathway.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 478529-49-6[1]
Molecular Weight 184.18 g/mol [1][2][3]
Molecular Formula C₆H₈D₄O₆[2]
Synonyms Dextrose-d4[1]

Experimental Protocol: Metabolic Flux Analysis using this compound and Mass Spectrometry

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells to elucidate metabolic pathway activity, a technique known as metabolic flux analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells in 6-well plates at a density that ensures they reach approximately 75% confluency at the time of the experiment. Culture in standard growth medium.

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with a known concentration of this compound. The concentration should be similar to that of glucose in standard medium (e.g., 10 mM). Ensure all other supplements, like dialyzed fetal bovine serum, are present.

  • Isotope Introduction: When cells reach the desired confluency, remove the standard growth medium.

  • Washing: Gently wash the cells twice with a pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

  • Labeling: Add the prepared this compound labeling medium to the cells and incubate for a predetermined time course. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is critical.

    • Place the 6-well plate on dry ice.

    • Aspirate the labeling medium.

    • Immediately add 600 µL of ice-cold (-80°C) 100% methanol to each well.[4]

  • Cell Lysis and Collection:

    • Use a cell scraper to detach the cells in the cold methanol.[4]

    • Carefully transfer the cell lysate (methanol and cell debris) from each well into individual pre-chilled microcentrifuge tubes.[4]

  • Storage: Store the cell extracts at -80°C until mass spectrometry analysis to ensure metabolite stability.[4]

Sample Preparation for Mass Spectrometry
  • Phase Separation: To separate polar metabolites from other cellular components, add ice-cold water and chloroform to the methanol extract. A common ratio is 1:1:1 methanol:water:chloroform.

  • Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C. This will result in three layers: an upper aqueous/polar layer (containing metabolites like those from glycolysis), a lower organic/lipid layer, and a protein pellet at the interface.

  • Collection of Polar Metabolites: Carefully collect the upper aqueous layer containing the polar metabolites, including the deuterated intermediates of glycolysis.

  • Drying: Dry the collected aqueous phase completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis, such as a mixture of water and acetonitrile.

Mass Spectrometry Analysis and Data Interpretation
  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for separation of metabolites (LC-MS).

  • Data Acquisition: Acquire data in a full scan mode to detect all ions within a specified mass range. The high resolution of the instrument will allow for the differentiation between the naturally abundant isotopes and the deuterated forms of the metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest in the glycolytic pathway (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, lactate).

    • Determine the mass isotopomer distribution (MID) for each metabolite. This involves quantifying the relative abundance of the unlabeled form (M+0) and the various deuterated forms (M+1, M+2, M+3, M+4, etc.).

    • The pattern of deuterium incorporation into downstream metabolites provides information about the relative activity of different metabolic pathways. For example, the distribution of deuterium in lactate can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.[5]

Mandatory Visualization

The following diagram illustrates the flow of this compound through the initial stages of the glycolytic pathway, highlighting the incorporation of the deuterium labels.

Glycolysis_D_Glucose_d4 cluster_input Input cluster_glycolysis Glycolysis Pathway cluster_triose Triose Phosphates cluster_output Downstream Metabolites D_Glucose_d4 This compound (C₆H₈D₄O₆) G6P Glucose-6-phosphate-d4 (C₆H₇D₄O₉P) D_Glucose_d4->G6P Hexokinase F6P Fructose-6-phosphate-d4 (C₆H₇D₄O₉P) G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate-d4 (C₆H₆D₄O₁₂P₂) F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate-d2 (C₃H₃D₂O₆P) F16BP->G3P Aldolase DHAP Dihydroxyacetone-phosphate-d2 (C₃H₃D₂O₆P) F16BP->DHAP Aldolase G3P->DHAP Triose Phosphate Isomerase Pyruvate Pyruvate-d2 (C₃H₂D₂O₃) G3P->Pyruvate ...multiple steps Lactate Lactate-d2 (C₃H₄D₂O₃) Pyruvate->Lactate Lactate Dehydrogenase

Caption: Tracing this compound through the initial stages of glycolysis.

References

A Technical Guide to D-Glucose-d4: Suppliers, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available D-Glucose-d4, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details suppliers, product specifications, and experimental protocols for its application in metabolic flux analysis, stable isotope tracing, and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to this compound

This compound is a form of D-glucose where four hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in various biological systems without the safety concerns associated with radioactive isotopes. Its primary application lies in metabolic research, where it is used to quantify fluxes through metabolic pathways, identify novel metabolic routes, and understand the metabolic reprogramming that occurs in diseases such as cancer and diabetes.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and other deuterated glucose variants. The following table summarizes the key quantitative data for these products from several prominent suppliers to facilitate easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
MedchemExpress This compound478529-49-6C₆H₈D₄O₆184.18Not Specified≥99.0%
InvivoChem This compound478529-49-6C₆H₈D₄O₆184.18Not Specified≥98%
Santa Cruz Biotechnology D-[4,5,6,6′-2H4]glucose478529-49-6C₆H₈D₄O₆184.18Not SpecifiedNot Specified
Toronto Research Chemicals (TRC) D-Glucose-4,5,6,6'-d4478529-49-6C₆H₈D₄O₆184.18Not SpecifiedNot Specified
Omicron Biochemicals, Inc. D-[4-²H]glucose56570-89-9C₆H₁₁DO₆181.17Not SpecifiedNot Specified
Sigma-Aldrich D-Glucose-6,6-d2282650-66-2C₆H₁₀D₂O₆182.17Not Specified≥98% (GC)
Cambridge Isotope Laboratories, Inc. D-Glucose-6,6-d2282650-66-2C₆H₁₀D₂O₆182.1798 atom % D≥98%

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization based on the specific cell type, experimental conditions, and analytical instrumentation.

Stable Isotope Labeling in Cell Culture

This protocol outlines the general procedure for labeling cultured mammalian cells with this compound to study metabolic pathways.

Materials:

  • This compound

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cultured mammalian cells

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Prepare Labeling Medium:

    • Dissolve this compound in glucose-free medium to the desired final concentration. A common starting concentration is the same as that of glucose in standard medium (e.g., 25 mM for DMEM).

    • Supplement the medium with dFBS (typically 10%) and other necessary components (e.g., L-glutamine, penicillin-streptomycin). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they reach 70-80% confluency at the time of harvest.

  • Labeling:

    • Once cells have attached and reached the desired confluency, aspirate the standard culture medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to over 24 hours for pathways like the TCA cycle and nucleotide biosynthesis.[2]

  • Metabolite Extraction:

    • After the labeling period, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells in the extraction solvent and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

    • The extracted metabolites can then be dried and stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry (MS)-Based Metabolomics

This protocol describes the preparation of extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade organic solvent (e.g., acetonitrile, methanol)

  • Appropriate vials for the autosampler

Procedure:

  • Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., a mixture of water and organic solvent). The volume should be chosen to achieve a concentration appropriate for the sensitivity of the mass spectrometer.

  • Centrifugation:

    • Centrifuge the reconstituted samples to pellet any insoluble material.

  • Transfer:

    • Carefully transfer the supernatant to autosampler vials.

  • Analysis:

    • Analyze the samples using an established LC-MS method for metabolomics. The specific chromatographic conditions and mass spectrometer settings will depend on the classes of metabolites being analyzed.

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the basic steps for preparing samples for NMR analysis.

Materials:

  • Dried metabolite extracts

  • Deuterated solvent (e.g., D₂O, deuterated methanol)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., DSS, TSP for aqueous samples)

Procedure:

  • Dissolution:

    • Dissolve the dried metabolite extract in a precise volume of deuterated solvent (typically 0.5-0.7 mL).[3]

    • If an internal standard is used for quantification, it should be added to the solvent at a known concentration.

  • Filtration:

    • To ensure a homogenous magnetic field, it is critical to remove any particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

  • Transfer to NMR Tube:

    • Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Analysis:

    • Acquire NMR spectra using appropriate parameters for the nuclei of interest (e.g., ¹H, ¹³C, ²H). The incorporation of deuterium from this compound can be observed through changes in the NMR spectra, such as the disappearance of proton signals and the appearance of deuterium signals.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic research.

glycolysis_pathway This compound This compound G6P Glucose-6-phosphate This compound->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC TCA TCA Cycle PYR->TCA

Figure 1. Tracing this compound through Glycolysis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Incubation with This compound seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms LC-MS extraction->ms nmr NMR extraction->nmr logical_relationship This compound This compound Isotopic Labeling Isotopic Labeling This compound->Isotopic Labeling is used for Metabolic Pathways Metabolic Pathways Isotopic Labeling->Metabolic Pathways traces Downstream Metabolites Downstream Metabolites Metabolic Pathways->Downstream Metabolites producing labeled Analytical Detection Analytical Detection Downstream Metabolites->Analytical Detection are measured by Flux Analysis Flux Analysis Analytical Detection->Flux Analysis enabling

References

An In-depth Technical Guide to Deuterium-Labeled Glucose for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Tracing Metabolism with Deuterium

In the intricate landscape of metabolic research, understanding the dynamic flow of molecules through various pathways is paramount. Isotopic tracers have emerged as indispensable tools for elucidating these complex networks.[1][2] Among these, deuterium-labeled glucose offers a powerful, non-radioactive, and cost-effective approach to quantify metabolic fluxes in vivo.[3][4][5] This technical guide provides a comprehensive overview of the principles, experimental designs, and data analysis techniques for utilizing deuterium-labeled glucose in metabolic tracing studies. We will delve into detailed experimental protocols, present quantitative data from key studies, and visualize complex metabolic pathways and workflows to empower researchers in their quest to unravel the complexities of cellular metabolism.

The use of stable isotopes like deuterium (²H) provides a safe and effective way to track the fate of glucose molecules as they are metabolized.[6] Unlike radioactive isotopes, stable isotopes do not pose a radiation risk, making them suitable for human studies, including those involving infants.[4][5] Deuterium-labeled glucose can be administered orally, often as deuterated water (D₂O), which rapidly equilibrates with the body's water pool, or as specifically labeled glucose molecules (e.g., [6,6-²H₂]glucose).[3][7] The incorporation of deuterium into various metabolites can then be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][7][8]

Core Principles of Deuterium-Labeled Glucose Tracing

The fundamental principle behind deuterium-labeled glucose tracing lies in the enzymatic exchange of hydrogen atoms for deuterium atoms during metabolic reactions. When deuterated water is administered, the deuterium becomes available to be incorporated into newly synthesized glucose during gluconeogenesis.[3][7] By measuring the deuterium enrichment in circulating glucose, researchers can calculate the rate of gluconeogenesis.

Alternatively, administering specifically labeled glucose, such as [6,6-²H₂]glucose, allows for the tracing of the glucose backbone through various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[9] The deuterium atoms are transferred to other molecules, such as lactate and glutamate, providing insights into the relative activities of these pathways.[9]

Advantages Over Other Tracers

Compared to the more commonly used ¹³C-labeled tracers, deuterium offers several advantages:

  • Cost-Effectiveness: Deuterated water is significantly less expensive than ¹³C-labeled glucose.[3]

  • Ease of Administration: Oral administration of deuterated water is simpler and less invasive than the continuous intravenous infusions often required for ¹³C-tracers.[3]

  • Measurement of True Precursor Enrichment: The total body water pool provides a large and stable precursor pool for deuterium labeling, making it easier to measure the true precursor enrichment.[3]

However, it is crucial to be aware of potential complications such as the metabolic loss of deuterium through exchange reactions, which can lead to inaccuracies if not properly accounted for in the experimental design and data analysis.[10][11][12]

Experimental Design and Protocols

A well-designed metabolic tracing study using deuterium-labeled glucose is critical for obtaining reliable and interpretable data. The following sections outline key considerations and provide detailed protocols for common experimental approaches.

Subject Preparation and Tracer Administration

Objective: To achieve a steady-state enrichment of the tracer in the body water pool or plasma.

Protocol for Deuterated Water Administration:

  • Baseline Sampling: Collect a baseline blood sample to determine the natural abundance of deuterium in plasma glucose and body water.

  • Tracer Administration: Administer an oral dose of deuterated water (D₂O). A typical dose for measuring gluconeogenesis is 1 gram per kilogram of body weight.[3]

  • Equilibration: Allow time for the D₂O to equilibrate with the total body water. This typically takes 60-90 minutes.[3]

  • Post-Dose Sampling: Collect blood samples at timed intervals to measure the deuterium enrichment in plasma glucose and body water (plasma, saliva, or urine can be used for body water enrichment).[3]

Protocol for [6,6-²H₂]glucose Administration:

  • Baseline Sampling: Collect a baseline blood sample.

  • Tracer Administration: Administer [6,6-²H₂]glucose either orally or via intravenous infusion. A common oral dose for human studies is 0.75 grams per kilogram of body weight.[9]

  • Timed Sampling: Collect blood samples at various time points post-administration to track the appearance of deuterium in downstream metabolites.

Sample Collection and Preparation

Objective: To isolate and derivatize glucose and other target metabolites for analysis.

Protocol:

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Deproteinization: Deproteinize the plasma samples, for example, by adding a perchloric acid solution.

  • Glucose Derivatization (for GC-MS): The isolated glucose is typically converted to a volatile derivative for GC-MS analysis. A common method is the formation of a penta-acetate derivative.[13]

  • Metabolite Extraction (for broader metabolic profiling): For analyzing a wider range of metabolites, a more comprehensive extraction protocol using solvents like methanol and chloroform is required.

Analytical Methods

Objective: To quantify the deuterium enrichment in glucose and other metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and reproducible method for measuring deuterium enrichment.[4][5] The derivatized glucose is separated by gas chromatography and then ionized, and the mass spectrometer measures the abundance of different mass isotopomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ²H-NMR, can provide positional information about deuterium labeling within a molecule, which can be crucial for distinguishing between different metabolic pathways.[7][8] However, NMR is generally less sensitive than GC-MS.[8]

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpreting the results of metabolic tracing studies.

Table 1: Fractional Gluconeogenesis in Humans Under Different Conditions
ConditionFractional Gluconeogenesis (%)MethodReference
Adult Volunteer (Post-absorptive)48.3 ± 0.5Average Deuterium Enrichment (GC-MS)[4][5]
Adult Volunteer (Post-absorptive)46.9 ± 5.4C-5 Hexamethylenetetramine (HMT)[4][5]
Infant (Total Parenteral Nutrition)13.3 ± 0.3Average Deuterium Enrichment (GC-MS)[4][5]
Infant (Total Parenteral Nutrition)13.7 ± 0.8C-5 Hexamethylenetetramine (HMT)[4][5]
Adult Volunteers (66h Fasting)83.7 ± 2.3Average Deuterium Enrichment (GC-MS)[4][5]
Adult Volunteers (66h Fasting)84.2 ± 5.0C-5 Hexamethylenetetramine (HMT)[4][5]

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable for visualizing the flow of deuterium through metabolic pathways and for outlining experimental procedures.

Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the fate of deuterium from labeled glucose in key metabolic pathways.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [6,6-²H₂]Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate [³H]Pyruvate GAP->Pyruvate Lactate [³H]Lactate Pyruvate->Lactate LDH AcetylCoA [²H]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glutamate [²H]Glutamate AlphaKG->Glutamate Transamination Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Fate of deuterium from [6,6-²H₂]glucose through glycolysis and the TCA cycle.

Gluconeogenesis cluster_tca_gng Mitochondria & Cytosol BodyWater D₂O (Deuterated Water) OAA_mito Oxaloacetate (mito) BodyWater->OAA_mito Deuterium incorporation Malate_cyto Malate (cyto) BodyWater->Malate_cyto Deuterium incorporation Pyruvate_pool Pyruvate Pyruvate_pool->OAA_mito Pyruvate Carboxylase Malate_mito Malate (mito) OAA_mito->Malate_mito MDH Malate_mito->Malate_cyto Malate Shuttle OAA_cyto Oxaloacetate (cyto) Malate_cyto->OAA_cyto MDH PEP Phosphoenolpyruvate OAA_cyto->PEP PEPCK Glucose_new Newly Synthesized [²H]Glucose PEP->Glucose_new Gluconeogenesis (several steps) ExperimentalWorkflow cluster_invivo In Vivo Experiment cluster_sample_prep Sample Processing cluster_analysis Data Acquisition & Analysis Start Subject Preparation (Fasting) Baseline Baseline Blood Sample Start->Baseline Tracer Oral Administration of Deuterated Tracer Baseline->Tracer Sampling Timed Blood Sampling Tracer->Sampling Plasma Plasma Separation Sampling->Plasma Deproteinize Deproteinization Plasma->Deproteinize Derivatize Metabolite Derivatization Deproteinize->Derivatize Analysis GC-MS or NMR Analysis Derivatize->Analysis Data Data Processing & Isotopomer Analysis Analysis->Data Flux Metabolic Flux Calculation Data->Flux

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated glucose, a critical tool in metabolic research and drug development. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can trace the metabolic fate of glucose in vivo and in vitro, offering profound insights into cellular metabolism, disease progression, and therapeutic response. This document details the key characteristics of various deuterated glucose isotopologues, outlines the primary experimental protocols for their analysis, and illustrates relevant metabolic and experimental workflows.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium atoms in the glucose molecule results in a predictable increase in its molecular weight and can subtly influence other physical properties. The most commonly utilized forms are D-Glucose-d7 and D-Glucose-d12. A summary of their key quantitative properties is presented below.

PropertyD-Glucose (Unlabeled)D-Glucose-1,2,3,4,5,6,6-d7D-Glucose-d12
Molecular Formula C₆H₁₂O₆C₆H₅D₇O₆[1][2]C₆D₁₂O₆[3]
Molecular Weight 180.16 g/mol 187.20 g/mol [1][4][5][6]192.23 g/mol [3][7]
Exact Mass 180.063388 Da187.10732532 Da[4][5]192.13870905 Da[7]
Melting Point 146 °C (α-D-glucose)150-152 °C (decomposes)[8]Not explicitly available
Optical Activity [α]20/D +52.7° (c=10 in H₂O)[α]25/D +52.0° (c=2 in H₂O with trace NH₄OH)[2][8][α]25/D +52.0° (c=2 in H₂O with trace NH₄OH)
Isotopic Purity Not ApplicableTypically 97-98 atom % D[4][8]Typically 97 atom % D[3][7]
Appearance White crystalline powderWhite to off-white solid powder[1][8]Powder

Experimental Protocols

The analysis of deuterated glucose and its metabolites primarily relies on two powerful analytical techniques: Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography/Mass Spectrometry (GC/MS) for Positional Isotopomer Analysis

GC/MS is a highly sensitive method used to determine the position and extent of deuterium labeling in glucose.[9][10] The general workflow involves the derivatization of glucose to make it volatile, followed by separation on a GC column and subsequent ionization and fragmentation in the mass spectrometer.

Methodology:

  • Sample Preparation and Derivatization: Plasma or tissue extracts containing glucose are prepared. Glucose is then derivatized to a more volatile form, such as glucose aldonitrile pentaacetate or glucose pentaacetate.[11][12] This is a critical step to allow the sugar to pass through the GC column.

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, they are ionized, typically by electron impact (EI) or chemical ionization (CI).[11][12] This causes the molecules to fragment in a predictable manner.

  • Fragment Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is measured. By analyzing the mass spectra of known deuterated glucose standards, the specific carbon and hydrogen positions included in each fragment can be determined.[10][11] For instance, different fragments will contain different sets of hydrogen atoms from the original glucose molecule, allowing for the localization of the deuterium labels.[11][12]

  • Quantification of Deuterium Enrichment: The relative abundances of the isotopologue peaks for each fragment are measured. By comparing the mass isotopomer distributions of the sample to those of unlabeled and fully labeled standards, the degree of deuterium enrichment at specific positions can be calculated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that can be used to study the metabolism of deuterated glucose in vivo and in vitro.[13] Both ²H (deuterium) and ¹³C NMR are employed.

Methodology:

  • Sample Preparation: For in vitro studies, extracts are prepared and dissolved in a suitable deuterated solvent. For in vivo studies, deuterated glucose is administered to the subject, and spectra are acquired directly from the tissue of interest.[14]

  • ²H NMR Spectroscopy: This technique directly detects the deuterium nuclei. Following the administration of deuterated glucose, distinct peaks corresponding to the labeled glucose and its downstream metabolites, such as lactate and glutamate/glutamine (Glx), can be observed in the ²H MR spectrum.[14][15] The chemical shifts of these peaks provide information about the chemical environment of the deuterium atoms.

  • ¹³C NMR Spectroscopy: When using glucose co-labeled with ¹³C and ²H, ¹³C NMR provides detailed information about the carbon skeleton of metabolites. The presence of a deuteron on a carbon atom causes a characteristic splitting of the ¹³C signal (a 1:1:1 triplet for a single deuteron) and an upfield chemical shift isotope effect.[16] This allows for the unambiguous identification of deuterated metabolites.

  • Data Analysis: The integrals of the NMR peaks are proportional to the concentration of the respective molecules. By acquiring dynamic NMR spectra over time, the rates of glucose uptake and its conversion to various metabolites can be quantified.[14]

Visualizations

Metabolic Fate of Deuterated Glucose

The following diagram illustrates the primary metabolic pathways for [6,6-²H₂]glucose, a commonly used tracer. The deuterium labels are traced through glycolysis and into the TCA cycle.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_anaerobic Anaerobic Respiration [6,6-2H2]Glucose [6,6-2H2]Glucose Glucose-6-Phosphate-d2 Glucose-6-Phosphate-d2 [6,6-2H2]Glucose->Glucose-6-Phosphate-d2 Fructose-6-Phosphate-d2 Fructose-6-Phosphate-d2 Glucose-6-Phosphate-d2->Fructose-6-Phosphate-d2 Fructose-1,6-Bisphosphate-d2 Fructose-1,6-Bisphosphate-d2 Fructose-6-Phosphate-d2->Fructose-1,6-Bisphosphate-d2 Glyceraldehyde-3-Phosphate-d1 Glyceraldehyde-3-Phosphate-d1 Fructose-1,6-Bisphosphate-d2->Glyceraldehyde-3-Phosphate-d1 1,3-Bisphosphoglycerate-d1 1,3-Bisphosphoglycerate-d1 Glyceraldehyde-3-Phosphate-d1->1,3-Bisphosphoglycerate-d1 3-Phosphoglycerate-d1 3-Phosphoglycerate-d1 1,3-Bisphosphoglycerate-d1->3-Phosphoglycerate-d1 2-Phosphoglycerate-d1 2-Phosphoglycerate-d1 3-Phosphoglycerate-d1->2-Phosphoglycerate-d1 Phosphoenolpyruvate-d1 Phosphoenolpyruvate-d1 2-Phosphoglycerate-d1->Phosphoenolpyruvate-d1 Pyruvate-d1 Pyruvate-d1 Phosphoenolpyruvate-d1->Pyruvate-d1 Acetyl-CoA-d1 Acetyl-CoA-d1 Pyruvate-d1->Acetyl-CoA-d1 Lactate-d1 Lactate-d1 Pyruvate-d1->Lactate-d1 Citrate-d1 Citrate-d1 Acetyl-CoA-d1->Citrate-d1 Isocitrate-d1 Isocitrate-d1 Citrate-d1->Isocitrate-d1 alpha-Ketoglutarate-d1 alpha-Ketoglutarate-d1 Isocitrate-d1->alpha-Ketoglutarate-d1 Succinyl-CoA-d1 Succinyl-CoA-d1 alpha-Ketoglutarate-d1->Succinyl-CoA-d1 Glutamate-d1 Glutamate-d1 alpha-Ketoglutarate-d1->Glutamate-d1 Transamination Succinate-d1 Succinate-d1 Succinyl-CoA-d1->Succinate-d1 Fumarate Fumarate Succinate-d1->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate-d1

Caption: Metabolic fate of [6,6-²H₂]glucose.

Experimental Workflow for Deuterium Metabolic Imaging (DMI)

The following diagram outlines a typical experimental workflow for a Deuterium Metabolic Imaging (DMI) study in a clinical or preclinical setting.[17][18]

Administration Oral or IV Administration of Deuterated Glucose Uptake Cellular Uptake and Metabolism Administration->Uptake Acquisition Dynamic 2H MRSI Acquisition Uptake->Acquisition Processing Data Processing and Spectral Fitting Acquisition->Processing Mapping Generation of Metabolic Maps (Glucose, Lactate, Glx, HDO) Processing->Mapping Analysis Quantitative Analysis and Metabolic Ratio Calculation Mapping->Analysis

Caption: Experimental workflow for DMI.

Applications in Research and Drug Development

Deuterated glucose is an invaluable tracer for a wide range of applications:

  • Metabolic Flux Analysis: It allows for the quantification of the rates of metabolic pathways such as glycolysis, gluconeogenesis, and the TCA cycle.[19][20]

  • Cancer Metabolism Research: Tumor cells often exhibit altered glucose metabolism (the Warburg effect).[21] Deuterated glucose can be used to study these changes and to assess the response of tumors to therapy.[22][23]

  • Neurodegenerative and Neurological Disease Research: Deuterium metabolic imaging (DMI) with deuterated glucose provides a non-invasive method to study brain glucose metabolism, which is often perturbed in diseases like Alzheimer's and glioma.[13][15]

  • Drug Development: By tracing the metabolic effects of a drug candidate, deuterated glucose can help to elucidate its mechanism of action and identify potential off-target effects. The use of deuterium in drug molecules themselves, creating "deuterated drugs," is also a strategy to alter pharmacokinetics.[24]

  • Immunology: The incorporation of deuterium from labeled glucose into the DNA of dividing cells can be used to measure the proliferation rates of immune cells, such as lymphocytes.[25]

References

A Comprehensive Safety and Handling Guide for D-Glucose-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the safety data for D-Glucose-d4, compiled for researchers, scientists, and professionals in drug development. The information is based on available Safety Data Sheets (SDS) and chemical databases for this compound and its non-deuterated analog, D-(+)-Glucose.

Chemical Identification and Physical Properties

This compound is a deuterated form of D-Glucose, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily used for tracer studies in metabolic research and quantitative analysis during drug development.[1][2] While specific safety data for the deuterated compound is limited, the primary chemical properties and toxicological profile are considered analogous to the non-deuterated D-(+)-Glucose, with the main difference being its molecular weight.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₆H₈D₄O₆N/A
Molecular Weight 184.18 g/mol [2]
CAS Number 478529-49-6[2]
Appearance White or colorless solid/powder[3][4]
Melting Point 146 °C (α-form), 150 °C (β-form) (for D-Glucose)[3][5]
Solubility in Water ~ 470 g/L at 20 °C (for D-Glucose)[6][7]
Partition Coefficient (n-octanol/water) log Pow: -3.24 (for D-Glucose)[7]
Auto-ignition Temperature Not determined[6]
Decomposition Temperature Decomposes starting at 188 °C (for D-Glucose)[3]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), D-(+)-Glucose is not classified as a hazardous substance.[8][9] Consequently, Safety Data Sheets for this substance typically show no GHS hazard pictograms, signal words, or hazard statements.[6][8]

Table 2: GHS Classification for D-(+)-Glucose

ClassificationResultSource
GHS Classification Not a hazardous substance or mixture[9][10]
Hazard Pictograms None / Void[6][8]
Signal Word None / Void[6][8]
Hazard Statements None / Void[8]

The logical workflow for assessing chemical hazards based on GHS pictograms is illustrated below. While not applicable to this compound, this process is fundamental for laboratory safety.

GHS_Hazard_Logic cluster_0 Hazard Identification & Response Workflow SDS Review Safety Data Sheet (SDS) Pictogram Identify GHS Pictogram(s) SDS->Pictogram Hazard Determine Hazard Class (e.g., Flammable, Corrosive, Toxic) Pictogram->Hazard If Present Handling Implement Safe Handling & Storage Procedures Pictogram->Handling If Not Present (Follow General Precautions) PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Hazard->PPE FirstAid Follow First Aid Measures (Eye wash, Shower, Medical Attention) Hazard->FirstAid In Case of Exposure PPE->Handling Chemical_Handling_Workflow cluster_1 Safe Chemical Handling Workflow Receive Receive & Log Chemical Store Store in Designated Area (Cool, Dry, Tightly Closed) Receive->Store PreUse Pre-Use Check: Review SDS, Wear PPE Store->PreUse Use Use in Well-Ventilated Area (e.g., Fume Hood if Dust) PreUse->Use Spill Spill Response: Contain & Clean Up Use->Spill Waste Dispose of Waste (Follow Institutional Guidelines) Use->Waste Spill->Waste End End of Workflow Waste->End

References

Understanding Metabolic Pathways with D-Glucose-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-d4, a stable isotope-labeled glucose analog, in elucidating metabolic pathways. The use of stable isotope tracers, such as this compound, coupled with mass spectrometry-based metabolomics, has become a cornerstone in metabolic research, offering a powerful tool to trace the fate of glucose carbons through various metabolic networks. This guide details the experimental protocols, presents quantitative data in a clear format, and provides visualizations of key metabolic pathways to facilitate a deeper understanding of cellular metabolism.

Introduction to this compound in Metabolic Tracing

This compound is a form of glucose where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling allows researchers to distinguish tracer-derived metabolites from their endogenous, unlabeled counterparts using mass spectrometry. By introducing this compound into a biological system, scientists can track its conversion through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and other interconnected pathways. This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions and the relative contributions of different pathways to cellular bioenergetics and biosynthesis.[1][2][3] Such studies are crucial in various fields, including cancer biology, diabetes research, and drug development, to understand how disease states or therapeutic interventions alter cellular metabolism.[2][4]

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on meticulously executed experimental protocols. The following sections outline the key steps, from cell culture and tracer administration to metabolite extraction and analysis.

Cell Culture and Isotope Labeling

This protocol is a generalized procedure for adherent mammalian cell lines. Specific conditions may need to be optimized for different cell types.

  • Cell Seeding: Plate cells in a 6-well plate at a density that ensures they reach approximately 80% confluency at the time of the experiment. Culture the cells in their standard growth medium.

  • Tracer Introduction: Once the cells have reached the desired confluency, aspirate the standard growth medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed labeling medium to the cells. The labeling medium should be identical to the standard growth medium but with unlabeled glucose replaced by this compound at the same concentration.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time is a critical parameter and should be optimized based on the metabolic pathways of interest and the turnover rates of the metabolites being studied. Short incubation times are often used to study rapid pathways like glycolysis, while longer times may be necessary for slower pathways.

Metabolite Extraction from Adherent Cells

This protocol describes a common method for quenching metabolism and extracting polar metabolites.

  • Quenching Metabolism: After the desired labeling period, rapidly aspirate the labeling medium. To halt all enzymatic activity, immediately place the culture plate on dry ice or in a liquid nitrogen bath.

  • Extraction Solvent: Add a pre-chilled extraction solvent to each well. A commonly used solvent is 80% methanol in water, cooled to -80°C.

  • Cell Lysis and Metabolite Extraction: Place the plate on a rocking platform or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and extraction of intracellular metabolites.

  • Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Sample Analysis by Mass Spectrometry

The analysis of metabolite extracts is typically performed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).

  • Chromatographic Separation: The extracted metabolites are first separated based on their physicochemical properties using an appropriate chromatography method.

  • Mass Spectrometry Detection: The separated metabolites are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrometer acquires data in a way that allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.

  • Data Analysis: The raw data is processed to identify and quantify the different isotopologues of metabolites derived from this compound. This information is then used to calculate the fractional contribution of the tracer to each metabolite pool and to determine metabolic fluxes.

Quantitative Data Presentation

The primary quantitative output of a this compound tracing experiment is the mass isotopologue distribution (MID) for various metabolites. The MID represents the relative abundance of each isotopologue of a metabolite. The tables below present hypothetical but representative MID data for key metabolites in central carbon metabolism after labeling with this compound.

Table 1: Mass Isotopologue Distribution of Glycolytic Intermediates

MetaboliteM+0M+1M+2M+3M+4
Glucose-6-phosphate5.0%2.0%8.0%5.0%80.0%
Fructose-6-phosphate6.0%2.5%8.5%5.5%77.5%
3-Phosphoglycerate20.0%5.0%15.0%60.0%0.0%
Pyruvate25.0%6.0%19.0%50.0%0.0%
Lactate30.0%7.0%23.0%40.0%0.0%

M+n represents the isotopologue with 'n' deuterium atoms incorporated from this compound.

Table 2: Mass Isotopologue Distribution of Pentose Phosphate Pathway Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5
6-Phosphogluconate10.0%5.0%12.0%8.0%65.0%0.0%
Ribose-5-phosphate40.0%10.0%20.0%15.0%10.0%5.0%
Sedoheptulose-7-phosphate35.0%8.0%18.0%14.0%12.0%13.0%

M+n represents the isotopologue with 'n' deuterium atoms incorporated from this compound.

Table 3: Mass Isotopologue Distribution of TCA Cycle Intermediates

MetaboliteM+0M+1M+2M+3M+4
Citrate50.0%15.0%25.0%5.0%5.0%
α-Ketoglutarate55.0%18.0%20.0%4.0%3.0%
Malate60.0%20.0%15.0%3.0%2.0%
Aspartate58.0%17.0%18.0%4.0%3.0%

M+n represents the isotopologue with 'n' deuterium atoms incorporated from this compound.

Visualization of Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the flow of carbons from this compound through key metabolic pathways.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Cell Seeding labeling This compound Labeling seeding->labeling quenching Quenching labeling->quenching extraction Solvent Extraction quenching->extraction collection Supernatant Collection extraction->collection lcms LC-MS Analysis collection->lcms data_analysis Data Processing lcms->data_analysis flux_analysis Metabolic Flux Analysis data_analysis->flux_analysis glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose This compound G6P Glucose-6-Phosphate-d4 Glucose->G6P F6P Fructose-6-Phosphate-d4 G6P->F6P F16BP Fructose-1,6-Bisphosphate-d4 F6P->F16BP GAPDHAP Glyceraldehyde-3P-d2 Dihydroxyacetone-P-d2 F16BP->GAPDHAP Pyruvate Pyruvate-d2 GAPDHAP->Pyruvate Lactate Lactate-d2 Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle To TCA Cycle P6G 6-Phosphogluconate-d4 R5P Ribose-5-Phosphate-d(n) P6G->R5P G6P_ppp->P6G tca_cycle Pyruvate Pyruvate-d2 (from Glycolysis) AcetylCoA Acetyl-CoA-d2 Pyruvate->AcetylCoA Citrate Citrate-d2 AcetylCoA->Citrate + Oxaloacetate Isocitrate Isocitrate-d2 Citrate->Isocitrate aKG α-Ketoglutarate-d2 Isocitrate->aKG SuccinylCoA Succinyl-CoA-d(n) aKG->SuccinylCoA Glutamate Glutamate-d2 aKG->Glutamate Succinate Succinate-d(n) SuccinylCoA->Succinate Fumarate Fumarate-d(n) Succinate->Fumarate Malate Malate-d(n) Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Methodological & Application

Application Notes and Protocols for D-Glucose-d4 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope-Resolved Metabolomics (SIRM) using tracers like D-Glucose-d4 is a powerful technique to investigate cellular metabolism. By replacing standard glucose with a heavy isotope-labeled version, researchers can trace the path of glucose-derived carbons through various metabolic pathways. This approach provides valuable insights into the regulation of metabolism and can help identify metabolic vulnerabilities in disease states, making it a crucial tool in drug development and biomedical research.[1] this compound, where four hydrogen atoms are replaced by deuterium, is a common tracer used to study metabolic fluxes through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The incorporation of deuterium into downstream metabolites can be detected by mass spectrometry, allowing for the quantification of metabolic rates.

These application notes provide a detailed protocol for conducting this compound labeling experiments in cultured mammalian cells, from initial cell culture preparation to sample analysis and data interpretation.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from a this compound labeling experiment. The data illustrates the fractional contribution of glucose to the synthesis of key metabolites in two different cell lines, showcasing how metabolic phenotypes can be compared.

Table 1: Fractional Contribution of this compound to Central Carbon Metabolites

MetaboliteCell Line A (e.g., Cancer)Cell Line B (e.g., Normal)
Lactate95% ± 2%80% ± 3%
Citrate85% ± 4%90% ± 2%
α-Ketoglutarate70% ± 5%85% ± 3%
Succinate65% ± 3%80% ± 4%
Fumarate60% ± 4%75% ± 3%
Malate68% ± 5%82% ± 2%
Aspartate55% ± 6%70% ± 4%
Glutamate40% ± 5%60% ± 3%
Ribose-5-phosphate30% ± 3%45% ± 2%

Data are presented as the percentage of the metabolite pool containing one or more deuterium atoms derived from this compound after 24 hours of labeling, representing the contribution of glucose to the synthesis of that metabolite. Values are illustrative.

Table 2: Relative Metabolic Flux Ratios Determined by this compound Labeling

Metabolic Flux RatioCell Line A (e.g., Cancer)Cell Line B (e.g., Normal)
Glycolysis / TCA Cycle10.24.5
Pentose Phosphate Pathway / Glycolysis0.150.30
Anaplerotic Pyruvate Carboxylation / PDH0.250.10

These ratios are calculated from the mass isotopologue distribution of key metabolites and provide a quantitative comparison of pathway activities between different cell types. Values are illustrative.

Experimental Protocols

Cell Culture and Media Preparation

A critical aspect of isotopic labeling studies is the use of appropriate culture media that allows for the precise control of nutrient composition.

  • Materials:

    • DMEM without glucose, glutamine, pyruvate, and phenol red.[1]

    • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and other small molecules.[1]

    • This compound

    • Unlabeled D-Glucose

    • L-Glutamine

    • Penicillin-Streptomycin solution

    • Sterile filters (0.22 µm)

  • Protocol:

    • Prepare Labeling Medium:

      • To the glucose-free DMEM base, add L-glutamine to a final concentration of 2 mM.

      • Add Penicillin-Streptomycin to a final concentration of 1%.

      • Add dFBS to a final concentration of 10%.

      • For the labeling condition, add this compound to the desired final concentration (e.g., 10 mM).

      • For the control (unlabeled) condition, add unlabeled D-Glucose to the same final concentration.

      • Sterile-filter the complete media using a 0.22 µm filter.

    • Cell Seeding:

      • Seed cells in multi-well plates at a density that will result in 70-90% confluency at the time of harvest.[1] The optimal seeding density should be determined empirically for each cell line.

      • Culture cells in standard glucose-containing medium overnight to allow for attachment and recovery.

    • Initiation of Labeling:

      • Aspirate the standard medium from the cells.

      • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

      • Add the pre-warmed labeling medium (containing this compound) or control medium to the respective wells.

      • Incubate the cells for a duration that is at least equivalent to one cell population doubling time to approach pseudo-steady-state labeling of intracellular metabolites.[1] The exact timing should be optimized for the specific experimental goals.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate results.

  • Materials:

    • Ice-cold 0.9% NaCl solution

    • 80% Methanol (pre-chilled to -80°C)

    • Cell scrapers

    • Microcentrifuge tubes (pre-chilled)

  • Protocol:

    • Quenching:

      • Place the cell culture plates on ice.

      • Aspirate the labeling medium.

      • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Extraction:

      • Add a sufficient volume of -80°C 80% methanol to the wells (e.g., 1 mL for a 6-well plate).

      • Use a cell scraper to detach the cells and ensure they are submerged in the methanol.

      • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Sample Processing:

      • Vortex the tubes vigorously for 1 minute.

      • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

      • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

      • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

      • Store the dried metabolite pellets at -80°C until analysis.

Mass Spectrometry Analysis

The analysis of deuterium-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Protocol (General Outline for LC-MS):

    • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., a mixture of water and acetonitrile) appropriate for the chromatography method.

    • Chromatographic Separation: Inject the reconstituted samples onto an LC system. The choice of column (e.g., reversed-phase, HILIC) will depend on the metabolites of interest.

    • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the detection of mass isotopologues (i.e., the same molecule with different numbers of deuterium atoms).

    • Data Analysis:

      • Identify metabolites based on their accurate mass and retention time.

      • Determine the mass isotopologue distribution for each metabolite of interest. This involves quantifying the relative abundance of the unlabeled form (M+0) and the labeled forms (M+1, M+2, etc.).

      • Correct for the natural abundance of heavy isotopes.

      • Calculate the fractional contribution of glucose to each metabolite and determine metabolic flux ratios.

Mandatory Visualization

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells in Standard Medium B Wash with PBS A->B C Add this compound Labeling Medium B->C D Incubate for Desired Time C->D E Quench Metabolism on Ice D->E F Wash with Cold Saline E->F G Extract with Cold 80% Methanol F->G H Collect Cell Lysate G->H I Centrifuge to Pellet Debris H->I J Collect Supernatant I->J K Dry Metabolite Extract J->K L Reconstitute Dried Metabolites K->L M LC-MS/MS Analysis L->M N Data Processing & Isotopologue Analysis M->N O Metabolic Flux Calculation N->O Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose_d4 This compound G6P Glucose-6-P Glucose_d4->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P FBP Fructose-1,6-BP F6P->FBP GAP_DHAP G3P / DHAP FBP->GAP_DHAP PEP Phosphoenolpyruvate GAP_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Nucleotides Nucleotides R5P->Nucleotides Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Application Notes and Protocols for D-Glucose-d4 Infusion in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of D-Glucose-d4, a stable isotope-labeled glucose tracer, in in vivo metabolic studies. The primed-continuous infusion of this compound is a robust and extensively validated method for quantifying various aspects of glucose kinetics, providing dynamic insights into carbohydrate metabolism.[1][2][3] This technique is crucial for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic agents.[1][3]

Introduction to this compound Tracer Methodology

Stable isotope tracers, such as this compound (commonly [6,6-²H₂]glucose), are non-radioactive molecules that can be safely administered to subjects to trace metabolic pathways.[1][3] The principle of the tracer dilution method involves introducing the labeled glucose into the circulation and measuring its dilution by endogenously produced, unlabeled glucose.[4] By achieving a steady state of isotopic enrichment in the plasma, the rate of appearance (Ra) of glucose, which reflects endogenous glucose production (EGP) in a fasting state, can be calculated.[4]

This methodology allows for the determination of several key parameters of glucose metabolism:

  • Glucose Turnover Rate: The overall rate at which glucose enters and leaves the plasma pool.[1][4]

  • Hepatic Glucose Production (HGP): The rate at which the liver produces and releases glucose into the circulation.[1]

  • Gluconeogenesis: The synthesis of new glucose from non-carbohydrate precursors.[5]

  • Glucose Oxidation Rate: The rate at which glucose is oxidized to produce energy.[1]

  • Insulin Sensitivity: By combining the tracer infusion with a hyperinsulinemic-euglycemic clamp, the sensitivity of tissues to insulin can be precisely measured.[1][6]

Experimental Protocols

The following protocols are generalized examples and should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Protocol 1: Basal Glucose Turnover in Rodents (Mouse/Rat)

This protocol outlines the primed-continuous infusion of [6,6-²H₂]glucose to measure basal glucose turnover.

Materials:

  • [6,6-²H₂]glucose (this compound)

  • Sterile Saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters (for jugular vein and carotid artery)

  • Infusion Pump

  • Blood Collection Supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical Instrument (GC-MS or LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies in conscious, free-moving animals, surgical implantation of catheters into the jugular vein (for infusion) and carotid artery (for sampling) should be performed 5-7 days prior to the experiment.[7]

  • Fasting: Fast animals overnight (e.g., 5-6 hours for mice) to achieve a post-absorptive state.[8]

  • Tracer Preparation: Prepare a sterile solution of [6,6-²H₂]glucose in saline. The concentration should be calculated based on the desired priming dose and infusion rate.

  • Priming Dose: To rapidly achieve isotopic steady state, administer a bolus (priming) dose of [6,6-²H₂]glucose via the jugular vein catheter.

  • Continuous Infusion: Immediately following the priming dose, start a continuous infusion of [6,6-²H₂]glucose at a constant rate.

  • Equilibration Period: Allow a period of at least 90-120 minutes for the tracer to reach a steady-state concentration in the plasma.[9]

  • Blood Sampling: Collect baseline blood samples from the carotid artery catheter before the priming dose. During the steady-state period, collect blood samples at regular intervals (e.g., 90, 100, 110, and 120 minutes).[10]

  • Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine the plasma enrichment of [6,6-²H₂]glucose using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Protocol 2: Hyperinsulinemic-Euglycemic Clamp with [6,6-²H₂]glucose

This protocol combines the tracer infusion with a hyperinsulinemic-euglycemic clamp to assess insulin sensitivity and glucose disposal rates.

Materials:

  • Same as Protocol 1

  • Human Insulin

  • 20% Dextrose Solution (unlabeled)

  • Glucose Meter

Procedure:

  • Follow Steps 1-6 of Protocol 1.

  • Initiate Hyperinsulinemic Clamp: After the tracer equilibration period, begin a continuous infusion of human insulin. A common infusion rate is 2.0-20 mU/kg/min.[8]

  • Euglycemic Control: Monitor blood glucose levels every 5-10 minutes. Infuse a variable rate of 20% dextrose solution to maintain blood glucose at the basal level (euglycemia).[8][9] The 20% glucose infusion should also contain [6,6-²H₂]glucose at a concentration that maintains a constant tracer-to-tracee ratio.[9]

  • Steady-State Clamp: The clamp is typically maintained for 120 minutes.[8]

  • Blood Sampling: Collect blood samples during the last 30-60 minutes of the clamp at regular intervals to confirm steady-state glucose enrichment and glucose levels.[9]

  • Sample Processing and Analysis: Process and analyze plasma samples as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for this compound infusion protocols from published literature.

Parameter Human Rat Mouse Reference(s)
Tracer [6,6-²H₂]glucose[6,6-²H₂]glucose[6,6-²H₂]glucose[10][13]
Priming Dose (Bolus) 5 mg/kg2 mg/kg1-2 mg/kg[12][13]
14.0 µmol/kg--[10]
Continuous Infusion Rate 0.05 mg/kg/min0.02 mg/kg/min1-2 mg/kg/h[9][12][13]
11.5 µmol/kg/hr--[10]
Infusion Duration 120-140 min5 hours (total)4 days (for specific applications)[9][10][13]
Parameter Basal State (Healthy Human) Hyperinsulinemic-Euglycemic Clamp (Healthy Human) Reference(s)
Glucose Turnover Rate 2.42 ± 0.11 mg/kg/min9-10 mg/kg/min[1]
Glucose Oxidation Rate 1.34 ± 0.08 mg/kg/min-[1]
Hepatic Glucose Production 2.1 ± 0.2 mg/kg/minTotally suppressed[1][12]
Glucose Clearance 3.04 ± 0.17 ml/kg/min-[1]

Visualizations

Signaling Pathways and Experimental Workflows

Glucose_Metabolism_Pathway cluster_cell Cell Blood_Glucose Blood Glucose G6P Glucose-6-Phosphate Blood_Glucose->G6P uptake D4_Glucose This compound (Tracer) D4_Glucose->G6P GLUT4 GLUT4 Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle enters Mitochondrion Mitochondrion Insulin_Receptor Insulin Receptor Insulin_Receptor->GLUT4 stimulates translocation Insulin Insulin Insulin->Insulin_Receptor binds

Caption: Insulin-stimulated glucose uptake and metabolism pathway.

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion & Sampling cluster_analysis Analysis Animal_Prep Animal Preparation (Catheterization) Fasting Overnight Fasting Animal_Prep->Fasting Priming_Dose Priming Bolus (this compound) Fasting->Priming_Dose Continuous_Infusion Continuous Infusion (this compound) Priming_Dose->Continuous_Infusion Equilibration Equilibration (90-120 min) Continuous_Infusion->Equilibration Steady_State_Sampling Steady-State Blood Sampling Equilibration->Steady_State_Sampling Plasma_Separation Plasma Separation Steady_State_Sampling->Plasma_Separation MS_Analysis GC-MS or LC-MS/MS Analysis Plasma_Separation->MS_Analysis Data_Calculation Calculate Glucose Kinetics MS_Analysis->Data_Calculation

Caption: Experimental workflow for basal glucose turnover measurement.

Hyperinsulinemic_Euglycemic_Clamp_Workflow cluster_basal Basal Period cluster_clamp Clamp Period cluster_analysis Analysis Basal_Infusion This compound Infusion (Primed-Continuous) Basal_Sampling Basal Blood Sampling Basal_Infusion->Basal_Sampling Insulin_Infusion Start Insulin Infusion Basal_Sampling->Insulin_Infusion Glucose_Monitoring Frequent Glucose Monitoring Insulin_Infusion->Glucose_Monitoring Clamp_Sampling Clamp Blood Sampling Insulin_Infusion->Clamp_Sampling Variable_Glucose_Infusion Variable Unlabeled Glucose Infusion Glucose_Monitoring->Variable_Glucose_Infusion adjusts Variable_Glucose_Infusion->Glucose_Monitoring Plasma_Analysis Plasma Enrichment Analysis Clamp_Sampling->Plasma_Analysis Calculate_Kinetics Calculate Insulin Sensitivity & Glucose Disposal Plasma_Analysis->Calculate_Kinetics

Caption: Workflow for hyperinsulinemic-euglycemic clamp with tracer.

References

D-Glucose-d4 Applications in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Glucose-d4 in mass spectrometry. This compound is a stable isotope-labeled form of glucose where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool for quantitative and qualitative analysis in various research and drug development applications.

Application 1: Accurate Quantification of Glucose using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex biological matrices. This compound serves as an ideal internal standard for the measurement of glucose concentrations in plasma, serum, and other biological fluids. The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard (this compound) to a sample. The ratio of the unlabeled (endogenous) glucose to the labeled standard is then measured by mass spectrometry. Since the labeled standard behaves chemically and physically identically to the endogenous analyte during sample preparation and analysis, this method corrects for analyte loss and variations in instrument response, leading to highly accurate results.[1][2]

Quantitative Data

The use of stable isotope-labeled glucose, such as this compound or 13C6-D-glucose, in IDMS methods results in high precision and accuracy.

ParameterValueReference
Within-run Coefficient of Variation (CV)0.66% - 1.27%[3]
Between-run Coefficient of Variation (CV)1.44%[3]
Overall Coefficient of Variation (CV)0.27% - 1.77%[4][5]
Bias from Certified Reference Materials≤ 0.62%[4]
Difference between LC-MS/MS and GC-MS< 0.7%[6]
Experimental Protocol: Quantification of Glucose in Human Serum by LC-MS/MS

This protocol describes a method for the quantitative analysis of glucose in human serum using this compound as an internal standard.

1. Materials:

  • This compound

  • Human Serum Samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw frozen serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of serum.

  • Add a known amount of this compound internal standard solution.

  • To precipitate proteins, add 200 µL of ice-cold methanol.[6]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar analytes like glucose.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution from high organic to high aqueous mobile phase.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. For instance, monitoring Cs+ adducts in positive ion mode can be effective.[4]

  • MRM Transitions:

    • Glucose (unlabeled): Specific precursor and product ion transitions need to be determined (e.g., for Cs+ adducts m/z 313 -> 132.9).[4]

    • This compound (labeled): Specific precursor and product ion transitions need to be determined (e.g., for Cs+ adducts with 13C6-glucose m/z 319 -> 132.9).[4]

4. Data Analysis:

  • Integrate the peak areas for both the unlabeled glucose and the this compound internal standard.

  • Calculate the peak area ratio of unlabeled glucose to this compound.

  • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled glucose and a fixed concentration of this compound.

  • Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound Internal Standard serum->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms peak_integration Peak Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Glucose Concentration calibration->quantification

Figure 1. Experimental workflow for glucose quantification by ID-LC-MS/MS.

Application 2: Tracing Metabolic Pathways with Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions in a biological system.[7] this compound, along with other stable isotope-labeled tracers like 13C-glucose, can be introduced into cell cultures or administered to organisms.[7][8] The deuterium atoms are incorporated into downstream metabolites through various biochemical pathways. By analyzing the isotopic enrichment and distribution in these metabolites using mass spectrometry, researchers can map and quantify the flow of carbon (or in this case, the tracer) through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8]

Experimental Protocol: General Workflow for a 13C/D-Glucose Labeling Experiment

This protocol provides a general workflow for a stable isotope labeling experiment in cell culture to study metabolic fluxes.

1. Cell Culture and Labeling:

  • Culture cells to a desired confluency in standard growth medium.

  • For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound (or another labeled glucose variant). The unlabeled glucose should be replaced with the labeled glucose.

  • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glucose. The duration of labeling will depend on the specific pathways and metabolites of interest.

2. Metabolite Extraction:

  • Rapidly quench the metabolism to prevent further enzymatic activity. This can be achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells in the cold extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the suspension and centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for Mass Spectrometry:

  • The extracted metabolites can be analyzed directly by LC-MS or may require derivatization for GC-MS analysis to increase volatility.[9]

  • For LC-MS analysis, the extract is typically dried down and reconstituted in a suitable solvent.

  • For GC-MS analysis, a two-step derivatization process, such as methoximation followed by silylation, is common for sugars and related metabolites.

4. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

  • The instrument will detect the mass shifts in the downstream metabolites due to the incorporation of deuterium from this compound.

5. Data Analysis and Flux Calculation:

  • Identify the metabolites and determine their mass isotopologue distributions (MIDs). The MID represents the relative abundance of each isotopologue (molecules of the same metabolite with different numbers of isotopic labels).

  • Use specialized software to perform metabolic flux analysis. This involves fitting the experimentally measured MIDs to a metabolic network model to estimate the intracellular reaction rates (fluxes).

G cluster_labeling Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis MS Analysis & Data Processing cell_culture Cell Culture labeling Introduce this compound cell_culture->labeling quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction ms_analysis Mass Spectrometry Analysis extraction->ms_analysis mid_determination Determine Mass Isotopologue Distributions (MIDs) ms_analysis->mid_determination flux_calculation Metabolic Flux Calculation mid_determination->flux_calculation G glucose_d4 This compound g6p Glucose-6-Phosphate-d4 glucose_d4->g6p f6p Fructose-6-Phosphate-d4 g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp f16bp Fructose-1,6-Bisphosphate-d4 f6p->f16bp dhap DHAP-d2 f16bp->dhap g3p Glyceraldehyde-3-Phosphate-d2 f16bp->g3p dhap->g3p bpg13 1,3-Bisphosphoglycerate-d2 g3p->bpg13 pg3 3-Phosphoglycerate-d2 bpg13->pg3 pg2 2-Phosphoglycerate-d2 pg3->pg2 pep Phosphoenolpyruvate-d1 pg2->pep pyruvate Pyruvate-d1 pep->pyruvate lactate Lactate-d1 pyruvate->lactate tca TCA Cycle pyruvate->tca G cluster_control Control Sample cluster_labeled Labeled Sample cluster_processing Sample Processing cluster_analysis MS Analysis control_cells Grow cells in standard medium extract_glycans_c Extract & Release Glycans control_cells->extract_glycans_c labeled_cells Grow cells with This compound extract_glycans_l Extract & Release Glycans labeled_cells->extract_glycans_l mix_samples Mix Samples (1:1) extract_glycans_c->mix_samples extract_glycans_l->mix_samples purify Purify & Derivatize mix_samples->purify ms_analysis Mass Spectrometry purify->ms_analysis quantification Relative Quantification of Glycans ms_analysis->quantification

References

Measuring Glucose Turnover with Deuterated Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring glucose turnover using deuterated glucose, a stable isotope tracer method. This technique is a powerful tool for investigating glucose metabolism in vivo and is widely used in basic research and clinical drug development to understand the pathophysiology of metabolic diseases and to evaluate the efficacy of therapeutic interventions.

Introduction to Glucose Turnover and its Measurement

Glucose turnover refers to the continuous process of glucose production (Rate of appearance, Ra) and glucose utilization (Rate of disappearance, Rd) in the body. In a steady-state condition, Ra equals Rd. Measuring glucose turnover provides a dynamic view of carbohydrate metabolism, offering insights beyond static blood glucose concentrations.[1][2]

Deuterated glucose, a non-radioactive stable isotope of glucose, is a safe and effective tracer for quantifying glucose kinetics in humans.[3][4][5] The principle of the tracer dilution method is to introduce a known amount of labeled glucose into the system and measure its dilution by endogenous, unlabeled glucose.[6][7] This allows for the calculation of the rate of appearance of glucose.

Key Concepts and Signaling Pathways

The regulation of glucose turnover is a complex process involving multiple organs and hormonal signals. Insulin and glucagon are the primary hormones responsible for maintaining glucose homeostasis.

  • Insulin: Released from pancreatic β-cells in response to high blood glucose, insulin promotes glucose uptake and utilization by peripheral tissues (muscle, adipose tissue) and suppresses hepatic glucose production.

  • Glucagon: Secreted from pancreatic α-cells during low blood glucose, glucagon stimulates hepatic glucose production through glycogenolysis and gluconeogenesis.

The following diagram illustrates the central role of the liver, muscle, and adipose tissue in glucose turnover, regulated by insulin and glucagon.

cluster_0 Bloodstream cluster_1 Liver cluster_2 Peripheral Tissues Glucose Glucose Glucose Uptake Glucose Uptake Glucose->Glucose Uptake Insulin Insulin Hepatic Glucose Production Hepatic Glucose Production Insulin->Hepatic Glucose Production - Insulin->Glucose Uptake + Glucagon Glucagon Glucagon->Hepatic Glucose Production + Hepatic Glucose Production->Glucose Glycogenolysis Glycogenolysis Glycogenolysis->Hepatic Glucose Production Gluconeogenesis Gluconeogenesis Gluconeogenesis->Hepatic Glucose Production Muscle Muscle Muscle->Glucose Uptake Adipose Tissue Adipose Tissue Adipose Tissue->Glucose Uptake

Diagram 1: Hormonal Regulation of Glucose Turnover

Quantitative Data Summary

The following tables summarize typical quantitative data from studies measuring glucose turnover using deuterated glucose under different physiological conditions.

Table 1: Basal and Hyperinsulinemic-Euglycemic Clamp Glucose Turnover Rates in Healthy Adults

ParameterBasal ConditionHyperinsulinemic-Euglycemic ClampReference
Glucose Turnover Rate (mg/kg/min) 2.42 ± 0.119 - 10[1][2]
Glucose Oxidation Rate (mg/kg/min) 1.34 ± 0.08-[1][2]
Glucose Clearance (ml/kg/min) 3.04 ± 0.17-[1][2]
Hepatic Glucose Production Equal to turnover rateTotally suppressed[1][2]

Table 2: Example Infusion Rates for Deuterated Glucose Tracers

TracerPriming Dose (mg/kg)Constant Infusion Rate (µg/kg/min)Reference
[6,6-²H₂]glucose 5.950.1 mg/kg·min (100 µg/kg/min)[3]
[6,6-²H]glucose -50[2]
[U-¹³C]glucose -20[2]

Experimental Protocols

Two common methods for administering deuterated glucose to measure glucose turnover are the primed-constant infusion technique and oral administration. The choice of method depends on the specific research question.

Protocol 1: Primed-Constant Infusion of [6,6-²H₂]glucose for Measuring Systemic Glucose Turnover

This protocol is designed to measure the whole-body rate of glucose appearance (Ra) under steady-state conditions. The primed-constant infusion helps to achieve a stable isotopic enrichment in the plasma more rapidly.[8]

Materials:

  • Sterile, pyrogen-free [6,6-²H₂]glucose

  • Sterile saline for injection

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Two intravenous catheters are placed, one for tracer infusion and the other in the contralateral arm for blood sampling.

  • Priming Dose: A bolus injection (priming dose) of [6,6-²H₂]glucose is administered to rapidly increase the plasma tracer concentration to the desired steady-state level. The priming dose can be calculated based on the estimated glucose pool size and the target enrichment.

  • Constant Infusion: Immediately following the priming dose, a continuous infusion of [6,6-²H₂]glucose is started and maintained at a constant rate for the duration of the study (typically 2-3 hours to reach steady state).

  • Blood Sampling: Blood samples are collected at regular intervals. A baseline sample is taken before the tracer infusion begins. During the infusion, samples are typically collected every 15-30 minutes for the first hour and then every 10-15 minutes during the last 30-60 minutes of the study to confirm a steady state of isotopic enrichment has been achieved.

  • Sample Processing: Blood samples are immediately placed on ice and then centrifuged to separate plasma. Plasma is stored at -80°C until analysis.

  • Analysis: Plasma samples are analyzed for glucose concentration and isotopic enrichment of [6,6-²H₂]glucose using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Calculation of Glucose Turnover: Under steady-state conditions, the rate of appearance of glucose (Ra) is calculated using the Steele equation or simpler forms for steady state:

    Ra = Infusion Rate / Plasma Glucose Enrichment

    Where the infusion rate is in mg/kg/min and plasma glucose enrichment is the mole percent excess of the tracer.

The following diagram illustrates the experimental workflow for the primed-constant infusion protocol.

cluster_0 Preparation cluster_1 Tracer Administration cluster_2 Data Collection cluster_3 Analysis Subject Fasting Subject Fasting Catheter Placement Catheter Placement Subject Fasting->Catheter Placement Priming Dose Priming Dose Catheter Placement->Priming Dose Constant Infusion Constant Infusion Priming Dose->Constant Infusion Blood Sampling Blood Sampling Constant Infusion->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation GC-MS Analysis GC-MS Analysis Plasma Separation->GC-MS Analysis Calculation Calculation GC-MS Analysis->Calculation

Diagram 2: Primed-Constant Infusion Workflow
Protocol 2: Oral Administration of Deuterated Water (D₂O) for Measuring Gluconeogenesis

This protocol is used to estimate the contribution of gluconeogenesis to overall glucose production. Deuterium from D₂O is incorporated into newly synthesized glucose molecules during the gluconeogenic process.[8][9]

Materials:

  • Deuterium oxide (D₂O, medical grade)

  • Drinking water

  • Blood collection tubes

  • Centrifuge

  • Freezer (-80°C) for plasma and urine/saliva storage

Procedure:

  • Subject Preparation: Subjects should fast overnight.

  • D₂O Administration: A single oral dose of D₂O is administered, typically mixed with drinking water, to achieve a target body water enrichment of approximately 0.5%.[8]

  • Body Water Enrichment Measurement: Samples of saliva or urine can be collected to measure the enrichment of deuterium in body water, which rapidly equilibrates.

  • Blood Sampling: A baseline blood sample is taken before D₂O administration. Subsequent blood samples are collected at timed intervals (e.g., 60, 90, 120, 180 minutes) after D₂O ingestion.

  • Sample Processing: Plasma is separated and stored at -80°C.

  • Analysis: Plasma glucose is isolated and derivatized. The deuterium enrichment in specific positions of the glucose molecule (e.g., C5 and C2) is determined by GC-MS. Body water enrichment is also measured.

  • Calculation of Fractional Gluconeogenesis: The fractional contribution of gluconeogenesis to glucose production is calculated based on the ratio of deuterium enrichment in specific glucose hydrogen positions to the deuterium enrichment in body water.

Principle of Tracer Dilution

The fundamental principle behind using deuterated glucose to measure glucose turnover is tracer dilution. By introducing a known amount of a tracer (deuterated glucose) and measuring its concentration relative to the unlabeled glucose (tracee), we can calculate the rate at which the body is producing its own glucose.

The following diagram illustrates the concept of tracer dilution for measuring glucose rate of appearance (Ra).

Diagram 3: Principle of Tracer Dilution

Conclusion

Measuring glucose turnover with deuterated glucose is a robust and safe method for gaining dynamic insights into carbohydrate metabolism. The protocols described here provide a foundation for researchers to design and execute studies to investigate glucose homeostasis in various physiological and pathological states. Careful experimental design, precise analytical techniques, and appropriate mathematical modeling are crucial for obtaining accurate and meaningful results.[4]

References

Troubleshooting & Optimization

Optimizing D-Glucose-d4 concentration for labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of D-Glucose-d4 for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to optimize the this compound concentration?

Optimizing the this compound concentration is critical for achieving sufficient isotopic enrichment in target metabolites without inducing cellular stress or altering normal metabolic functions. The ideal concentration balances maximal labeling efficiency with minimal physiological impact. High concentrations of labeling reagents can sometimes inhibit cell proliferation and other functions.[1] Therefore, the optimal concentration should be determined empirically for each cell line and experimental condition.[2]

Q2: What is a good starting concentration for this compound in my cell culture medium?

A common strategy is to completely replace the standard glucose in the culture medium with this compound at the same concentration. Standard cell culture media contain glucose levels ranging from 5.5 mM (approximating normal blood sugar) to 25 mM (a hyperglycemic level).[3][4] For example, DMEM commonly contains 25 mM glucose, while RPMI-1640 contains 11 mM.[4] The appropriate concentration is highly dependent on the cell type.[5] Refer to the table below for cell-specific recommendations.

Q3: How does my choice of cell line affect the optimal this compound concentration?

Different cell types have vastly different metabolic rates and glucose requirements.[5] For instance, neurons and many cancer cell lines are highly glycolytic and are often cultured in high-glucose media (e.g., 25 mM), whereas cell types like endothelial cells may be cultured at physiological glucose levels (e.g., 5.5 mM).[3][5] Using a concentration that is too low for a highly metabolic cell line may lead to nutrient deprivation, while an excessively high concentration can cause cellular stress.[5]

Q4: What should I do if I observe low labeling efficiency in my metabolites?

Low labeling efficiency can result from several factors:

  • Insufficient Incubation Time: Labeling increases over time before reaching a steady state.[6] Ensure the incubation period is long enough for the label to incorporate throughout the relevant metabolic pathways. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.

  • Presence of Unlabeled Glucose: Ensure the medium is prepared using glucose-free base medium and that the only glucose source is this compound. Contamination from serum, which contains endogenous glucose, can also dilute the label. Using dialyzed fetal bovine serum (FBS) can mitigate this issue.

  • Slow Metabolic Rate: The specific metabolic pathway of interest may be slow in your cell model. Consider stimulating the pathway if possible or increasing the incubation time.

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell type. Consider performing a dose-response experiment to find the optimal concentration.[7]

Q5: Can this compound be toxic to my cells?

This compound is a stable isotope-labeled compound and is generally considered non-toxic and functionally equivalent to unlabeled glucose.[8] However, toxicity can arise from culture conditions rather than the isotope itself. Using a glucose concentration that is excessively high for a particular cell type can induce stress, a phenomenon observed with unlabeled glucose as well.[3][5] It is always recommended to perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) when establishing a new labeling protocol.

Data Summary

Table 1: Recommended Starting Concentrations of this compound for Various Cell Types
Cell Type CategoryExamplesRecommended Starting Concentration (mM)Common Media Base
Physiological Glucose Endothelial Cells, Macrophages, Astrocytes5.5 mM[5]MEM, F-12, CMRL-1066[4]
Moderate Glucose Human Retinal Endothelial Cells (HRECs)~11 - 16 mM[5]RPMI-1640, Williams Medium E[4]
High Glucose Neurons, Breast Cancer (MCF7, T47D), CHO25 mM[3][5]DMEM, IMDM, GMEM[4]
Very High Glucose Hybridoma Cells~28 mM[4]Serum-Free Hybridoma Medium[4]

Experimental Protocols

Protocol: Optimizing this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal this compound concentration for your specific cell line.

1. Media Preparation: a. Use a glucose-free formulation of your standard cell culture medium (e.g., Glucose-Free DMEM). b. Prepare a series of media by supplementing the base medium with different concentrations of this compound. A typical range to test would be based on standard formulations for your cell type (e.g., 5.5 mM, 11 mM, 17.5 mM, and 25 mM). c. Supplement the prepared media with other required components, such as L-glutamine, penicillin-streptomycin, and dialyzed FBS to avoid introducing unlabeled glucose.

2. Cell Seeding: a. Seed your cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~70-80% confluency at the time of harvest. b. Allow cells to attach and grow overnight in their standard (unlabeled) culture medium.

3. Labeling: a. Aspirate the standard medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove residual unlabeled glucose. b. Add the prepared this compound media to the corresponding wells. Include a control group with the standard unlabeled glucose medium. c. Incubate the cells for a predetermined period. A 24-hour incubation is a common starting point, but the optimal time may vary.[6]

4. Cell Viability and Harvest: a. After incubation, assess cell viability in a parallel plate using a method like the Trypan Blue exclusion assay to ensure the tested concentrations are not cytotoxic. b. For metabolite analysis, place the plate on ice, aspirate the medium, and wash the cells quickly with ice-cold normal saline (0.9% NaCl).

5. Metabolite Extraction: a. Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to each well. b. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube. c. Centrifuge at high speed (e.g., >13,000 g) at 4°C for 10 minutes to pellet protein and cell debris. d. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

6. Analysis: a. Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in key metabolites (e.g., citrate, lactate, amino acids). b. The optimal this compound concentration is the one that provides the highest isotopic enrichment without significantly impacting cell viability or morphology.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_media Prepare Media with Varying this compound Concentrations seed_cells Seed Cells in Multi-Well Plates prep_media->seed_cells labeling Wash and Incubate Cells with Labeled Media seed_cells->labeling viability Assess Cell Viability (Parallel Plate) labeling->viability harvest Harvest Cells and Extract Metabolites labeling->harvest ms_analysis Analyze Extracts by Mass Spectrometry harvest->ms_analysis optimization Determine Optimal Concentration ms_analysis->optimization glucose_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle glucose This compound g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p r5p Ribose-5-P (for Nucleotides) g6p->r5p g3p G3P f6p->g3p pyruvate Pyruvate g3p->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate (for Fatty Acids) acetyl_coa->citrate akg α-Ketoglutarate citrate->akg

References

Correcting for natural isotopic abundance in D-Glucose-d4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucose-d4 in metabolic labeling experiments. Our goal is to help you navigate the complexities of correcting for natural isotopic abundance and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotopic abundance in my this compound experiment?

A1: Every element in your sample, including carbon, hydrogen, oxygen, and nitrogen, has naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O, ¹⁵N).[1][2] These natural isotopes contribute to the mass isotopomer distribution (MID) of your metabolites, creating a background signal that can obscure the true labeling pattern from your this compound tracer.[3] Correction for this natural abundance is crucial to distinguish between the isotopes introduced experimentally and those already present, preventing misinterpretation of your data and ensuring accurate metabolic flux analysis.[2]

Q2: What is the fundamental principle behind natural abundance correction?

A2: The core principle is to mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution (MID) of a metabolite. This is typically achieved using a correction matrix, which is constructed based on the elemental composition of the metabolite and the known natural abundance of each element's isotopes.[1] The relationship can be expressed as: Corrected MID = Correction Matrix⁻¹ * Measured MID.[1] This process isolates the signal that is solely due to the incorporation of the this compound tracer.

Q3: How does the use of a deuterium (²H) tracer like this compound differ from a ¹³C tracer in terms of correction?

A3: While the fundamental principle remains the same, there are specific considerations for deuterium labeling. The mass difference between ²H and ¹H (1.0063 Da) is distinct from that of ¹³C and ¹²C (1.0033 Da).[4] High-resolution mass spectrometry is often necessary to resolve ²H-labeled isotopologues from those containing naturally abundant ¹³C, especially in larger molecules.[4][5] Additionally, deuterium can be lost during sample preparation or ionization (back-exchange), which needs to be accounted for in the experimental design and data analysis.[6][7]

Q4: What is tracer impurity and how does it affect my results?

A4: Tracer impurity refers to the fact that your isotopically labeled this compound is not 100% pure. It may contain a small percentage of unlabeled (M+0) or partially labeled molecules.[8] This impurity can lead to an underestimation of the true labeling enrichment if not accounted for. Most modern correction software allows you to input the isotopic purity of your tracer, which is then incorporated into the correction matrix for more accurate results.[9]

Q5: Which software tools are available for natural abundance correction?

A5: Several software tools are available to perform natural abundance correction. The choice often depends on the complexity of your experiment (e.g., single vs. dual tracers, MS vs. MS/MS data) and your preferred programming environment. Some commonly used tools include:

SoftwareKey FeaturesEnvironment
IsoCor Corrects for natural abundance and tracer purity. Supports both low and high-resolution MS data.[10]Python (with GUI and command-line interface)
ICT (Isotope Correction Toolbox) Can handle tandem mass spectrometry (MS/MS) data and supports batch processing.[8]Perl (command-line)
AccuCor2 Specifically designed for dual-isotope tracer experiments (e.g., ¹³C/¹⁵N or ¹³C/²H) and is resolution-dependent.[5]R
IsoCorrectoR Corrects MS and MS/MS data for natural abundance and tracer impurity, and can handle multiple tracers.[9][11]R
PolyMID Applicable to both low and high-resolution MS data and can correct for tracer purity.[12]Open source

Troubleshooting Guide

Problem 1: I am seeing negative values in my corrected mass isotopomer distribution.

  • Possible Cause: Negative values in the corrected data often arise from noise in the mass spectrometry data, especially for low-intensity signals, or from an overcorrection by the algorithm.[1] Missing peaks in the raw data can also lead to this issue.[1]

  • Solution:

    • Check Signal-to-Noise: Ensure that the peaks you are integrating have a sufficient signal-to-noise ratio. Low-intensity peaks are more susceptible to noise that can lead to inaccurate measurements.

    • Use Appropriate Software: Some correction algorithms, like the one implemented in IsoCor, use a non-negative least-squares approach to prevent the occurrence of negative values.[1]

    • Manual Inspection and Re-integration: Manually inspect the raw spectra for the affected metabolites. Poor peak integration can lead to incorrect intensity values. Re-integrate the peaks if necessary.

    • Zero-Value Substitution: As a last resort, some researchers replace negative values with zero and re-normalize the distribution. However, this should be done with caution as it can introduce bias.[1]

Problem 2: The calculated fractional enrichment in my fully labeled standard is less than 100% after correction.

  • Possible Cause: This discrepancy can be due to several factors:

    • Tracer Impurity: The this compound standard is not 100% pure and contains some unlabeled or partially labeled molecules.[13]

    • Inaccurate Natural Abundance Values: The default natural abundance values used by the software may not perfectly reflect the true natural abundance in your specific samples.

    • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte, affecting the measured isotopic ratios.[14]

  • Solution:

    • Account for Tracer Purity: Obtain the certificate of analysis for your this compound lot and input the specified isotopic purity into your correction software.[8]

    • Analyze an Unlabeled Control: Run an unlabeled biological sample to determine the natural isotopomer distribution. Some software allows for the use of an unlabeled control to refine the correction matrix.

    • Optimize Chromatography: Improve chromatographic separation to minimize co-elution with matrix components that may cause ion suppression or enhancement.

Problem 3: I am observing unexpected labeling patterns in my metabolites.

  • Possible Cause:

    • Metabolic Branching: The labeled glucose may be entering unexpected metabolic pathways, leading to labeling in unanticipated metabolites.

    • Contamination: Contamination of your samples with unlabeled versions of the metabolites of interest can dilute the isotopic enrichment.

    • Incorrect Metabolite Identification: The peak you have identified may not be the correct metabolite, or it may be co-eluting with another compound.

  • Solution:

    • Pathway Analysis: Carefully review the known metabolic pathways related to glucose metabolism to see if the observed labeling pattern can be explained by metabolic branching or alternative routes.

    • Blank Runs: Run procedural blanks (extraction solvent without sample) to check for contamination from solvents, tubes, or the instrument.

    • Confirm Metabolite Identity: Use tandem mass spectrometry (MS/MS) to confirm the identity of the metabolite. Compare the fragmentation pattern to a known standard.

Experimental Protocols

Detailed Methodology for a this compound Labeling Experiment

This protocol provides a general framework. Specific details may need to be optimized for your cell type and experimental question.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration.

  • Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

  • Incubate the cells for a time course determined by the metabolic pathways of interest. It is recommended to perform a time-course experiment to ensure isotopic steady-state is reached for the metabolites of interest.

2. Metabolite Extraction:

  • Quickly aspirate the labeling medium.

  • Wash the cells once with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Perform freeze-thaw cycles to ensure complete cell lysis.[15]

  • Centrifuge the lysate at high speed to pellet protein and cell debris.[15]

  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).

  • If derivatization is required (e.g., for GC-MS analysis), follow a validated derivatization protocol. Be aware that derivatization adds atoms to your metabolite, and their natural isotopic abundance must be included in the correction.[13]

4. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable chromatography system (e.g., LC or GC).[5]

  • Acquire data in a full-scan mode to capture the entire isotopologue distribution of the metabolites of interest.

  • Include quality control (QC) samples (e.g., pooled samples) throughout the analytical run to monitor instrument performance.[16]

5. Data Processing and Isotopic Correction:

  • Process the raw MS data using a software package that can perform peak picking, integration, and alignment.

  • Use a dedicated isotopic correction software (e.g., IsoCor, ICT, AccuCor2) to correct the raw MIDs for natural isotopic abundance and tracer impurity.

  • Input the correct elemental formula for each metabolite (and any derivatization groups) and the isotopic purity of your this compound tracer.

  • Analyze the corrected MIDs to determine the fractional contribution of glucose to the synthesis of downstream metabolites.

Visualizations

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Interpretation Interpretation Phase A Cell Culture B This compound Labeling A->B C Metabolite Extraction B->C D MS Data Acquisition C->D Sample Analysis E Data Processing D->E F Isotopic Correction E->F G Corrected Data F->G Output H Metabolic Flux Analysis G->H

Caption: Workflow for this compound stable isotope labeling experiments.

Correction_Logic RawData Raw Mass Spectrum (Measured MID) TracerSignal Signal from This compound RawData->TracerSignal + CorrectionSoftware Correction Algorithm RawData->CorrectionSoftware TracerSignal->RawData NaturalAbundance Signal from Natural Isotopes NaturalAbundance->RawData CorrectedData Corrected MID (True Labeling) CorrectionSoftware->CorrectedData

References

Addressing kinetic isotope effects of D-Glucose-d4 in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-d4 as a tracer in metabolic studies. Kinetic Isotope Effects (KIEs) associated with the use of deuterated glucose can influence experimental outcomes, and this guide aims to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for this compound studies?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[1][2] In the context of this compound, the replacement of hydrogen atoms with heavier deuterium isotopes can slow down enzymatic reactions where a carbon-hydrogen bond is broken.[3] This is because the carbon-deuterium bond has a lower vibrational frequency and requires more energy to break. Understanding KIE is crucial as it can affect metabolic fluxes and the interpretation of data from isotope labeling experiments.[1][4]

Q2: How does the use of deuterated glucose, such as this compound, impact metabolic flux?

The primary impact is a potential reduction in the rate of metabolic pathways where C-H bond cleavage is a rate-determining step. For example, perdeuteration of glucose has been shown to slow its metabolism to lactate, indicating a reduced flux through glycolysis.[3] This effect must be considered when interpreting the rate of appearance of downstream metabolites.[3] While some studies report a relatively small KIE of 4-6% for certain metabolic products, the effect can be significant enough to alter metabolic patterns.[4][5]

Q3: I am observing lower than expected labeling in my downstream metabolites. Could this be due to a KIE?

Yes, a lower-than-expected incorporation of the deuterium label into downstream metabolites is a classic indicator of a KIE. The substitution of protons with deuterons can lead to reduced metabolic rates for the deuterated substrate.[4][6] For instance, one study observed that the amount of lactate derived from [U-13C6, U-2H7]glucose was significantly less than from a non-deuterated glucose control, directly indicating that deuteration reduced the flux through glycolysis to lactate.[3]

Q4: What is "label loss" and how does it affect my this compound experiments?

Label loss refers to the exchange of deuterium atoms from the tracer molecule with protons from the aqueous environment (e.g., water).[6] This can lead to an underestimation of the contribution of the tracer to a particular metabolite pool. For example, significant 2H label loss has been observed in lactate, glutamate, and glutamine when using [6,6-2H2]-glucose as a substrate.[4] In one study, the 2H label loss was 15.7% in lactate, 37.9% in glutamate, and 41.5% in glutamine.[4] It is important to be aware of and, if possible, quantify this label loss for accurate metabolic rate measurements.[6]

Q5: How can I experimentally quantify the Kinetic Isotope Effect in my study?

A double substrate/double labeling strategy is an effective method to quantify KIEs.[6] This involves co-administering the deuterated glucose tracer (e.g., this compound) along with a non-deuterated, 13C-labeled glucose tracer (e.g., [1,6-13C2]glucose).[3] By comparing the relative amounts of metabolites derived from each tracer using techniques like NMR or mass spectrometry, the KIE can be determined.[3][6] The ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD) provides a quantitative measure of the KIE.[6]

Q6: Can this compound affect cellular redox balance?

Yes, glucose metabolism is intricately linked to the cellular redox state, primarily through the production of NADPH via the Pentose Phosphate Pathway (PPP).[7][8] The PPP branches from glycolysis at glucose-6-phosphate and is a major source of the cell's reducing power in the form of NADPH.[8][9] NADPH is essential for maintaining the reduced glutathione pool, which is critical for antioxidant defense.[8] Since KIEs can alter the flux through glycolysis and potentially the PPP, the use of this compound could indirectly influence NADPH production and the overall redox homeostasis.[10] Acute glucose administration has been shown to activate the PPP, leading to a rapid increase in NADPH and a reduction in intracellular reactive oxygen species (ROS).[10]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Reduced flux through glycolysis compared to literature values with unlabeled glucose. Kinetic Isotope Effect (KIE) slowing down one or more enzymatic steps.1. Acknowledge the KIE in your data interpretation. The conversion of 2-phosphoglycerate to phosphoenolpyruvate is a likely step to be affected.[3]2. Perform a control experiment with a non-deuterated, 13C-labeled glucose tracer to quantify the reduction in flux.[3]3. Consider using a kinetic model that incorporates KIEs to more accurately calculate metabolic fluxes.[1][11]
Discrepancy between the expected and measured number of deuterium atoms in a metabolite. Deuterium label loss through exchange with protons from the aqueous medium.1. Use analytical methods like 1H-decoupled 13C NMR that can distinguish between non-deuterated, single-deuterated, and double-deuterated forms of a metabolite.[6]2. Quantify the percentage of label loss for key metabolites to apply a correction factor to your flux calculations.[4]3. Be aware that during a full turn of the TCA cycle, all 2H label from certain positions can be lost.[4][5]
Unexpected changes in the ratios of metabolites from different pathways (e.g., Glycolysis vs. Pentose Phosphate Pathway). The KIE may differentially affect enzymes in branching pathways.1. Use specifically labeled tracers, such as [1,2-13C2]glucose, to better resolve fluxes through branching pathways like the PPP.[12][13]2. Analyze the labeling patterns of multiple downstream metabolites to get a more complete picture of how flux is being rerouted.
Variability in results between different experimental batches or cell lines. The magnitude of the KIE can be context-dependent, influenced by the specific metabolic state of the cells.1. Maintain consistent experimental conditions, including cell culture media and growth phase, to ensure metabolic steady state.[14]2. Characterize the baseline metabolic phenotype of your system before introducing the tracer.3. Recognize that the impact of KIEs can vary depending on which enzymes control the flux in a particular network.[1]

Quantitative Data on Kinetic Isotope Effects and Label Loss

The following tables summarize quantitative data from studies investigating the effects of deuterated glucose.

Table 1: Measured Kinetic Isotope Effects (kH/kD) of [6,6-²H₂]-Glucose Metabolism

MetabolitekH/kD Ratio
Lactate1.042
Glutamate1.035
Glutamine1.020
Source: Data extracted from a study on rat brain tissue. A kH/kD ratio greater than 1 indicates a slower reaction rate with the deuterated substrate.[6]

Table 2: Distribution of Deuterated Isotopologues from [6,6-²H₂]-Glucose in Rat Brain

MetaboliteNon-deuterated (%)Single-deuterated (%)Double-deuterated (%)
Lactate6.1 ± 2.119.2 ± 1.274.7 ± 3.1
Glutamate8.6 ± 0.958.5 ± 1.032.9 ± 1.5
Source: This data illustrates both the incorporation of deuterium and the extent of label loss, as evidenced by the presence of non- and single-deuterated forms.[6]

Table 3: Deuterium (²H) Label Loss from [6,6-²H₂]-Glucose in Rat Brain Metabolites

Metabolite²H Label Loss (%)
Lactate15.7 ± 2.6
Glutamate37.9 ± 1.1
Glutamine41.5 ± 5.2
Source: This table quantifies the percentage of deuterium lost from the tracer by the time it is incorporated into these downstream metabolites.[4]

Experimental Protocols

1. General Protocol for In Vivo Stable Isotope Tracer Infusion

This protocol is a generalized workflow for quantifying glucose kinetics. Specific parameters should be optimized for the experimental model.

  • Preparation: For animal studies, catheterization surgeries may be required. Allow for a recovery period to return to a steady metabolic state.[12]

  • Priming Dose: Administer a priming bolus dose of the deuterated glucose tracer (e.g., this compound) to rapidly bring the plasma enrichment to a steady state.[15]

  • Constant Infusion: Immediately follow the bolus with a continuous infusion of the tracer at a constant rate for a predetermined duration (e.g., 120-140 minutes).[15]

  • Sampling: Collect blood samples at baseline (time 0) and at regular intervals during the last phase of the infusion (e.g., 90, 100, 110, 120 min) to confirm isotopic steady state.[15]

  • Sample Processing: Immediately process blood to plasma and store at -80°C until analysis. For tissue studies, rapidly freeze-clamp the tissue to quench metabolism.[14]

  • Analysis: Analyze samples for isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

2. Protocol for Metabolite Extraction from Cultured Cells

  • Culture: Grow cells to the desired confluency, ensuring they are in a metabolic steady state.

  • Labeling: Switch the culture medium to an identical medium containing the this compound tracer. The duration of labeling depends on the pathways of interest (e.g., ~10 min for glycolysis, >2 hours for the TCA cycle to reach isotopic steady state).[14]

  • Quenching: To halt metabolic activity, rapidly aspirate the medium and add a cold organic solvent mixture (e.g., 80% methanol at -80°C). This denatures enzymes and preserves the metabolic snapshot.[14] Avoid washing or pelleting cells before quenching, as these steps can alter metabolism.[14]

  • Extraction: Scrape the cells in the cold solvent, vortex, and centrifuge to pellet protein and cell debris.

  • Drying & Analysis: Collect the supernatant containing the metabolites, dry it down (e.g., using a vacuum concentrator), and resuspend in a suitable solvent for MS or NMR analysis.

Visualizations

Caption: this compound entry into Glycolysis and the Pentose Phosphate Pathway (PPP).

Caption: Experimental workflow for a this compound metabolic tracer study.

Caption: Troubleshooting logic for low label incorporation in this compound studies.

References

Minimizing D-Glucose-d4 back-exchange during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize D-Glucose-d4 back-exchange during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound back-exchange and why is it a problem?

A1: this compound is a stable isotope-labeled form of glucose where four hydrogen atoms are replaced by deuterium. Back-exchange is the unintended swapping of these deuterium atoms with hydrogen atoms from the surrounding solvent (e.g., water) or other molecules during sample preparation and analysis. This phenomenon can lead to an underestimation of the labeled glucose concentration, affecting the accuracy of metabolic flux analysis and other quantitative studies.

Q2: What are the primary causes of this compound back-exchange?

A2: The primary causes of this compound back-exchange include:

  • Exposure to labile hydrogens: Prolonged exposure to water, alcohols, or other solvents containing exchangeable protons can lead to the loss of deuterium labels.

  • pH and temperature: Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate the rate of back-exchange.[1][2] Glucose solutions are generally most stable at a pH of approximately 4.

  • Enzymatic activity: In biological samples, enzymes such as phosphomannose isomerase can catalyze the exchange of deuterium, particularly at the C1 and C6 positions of glucose.[3][4]

  • Sample derivatization: Certain derivatization procedures, often used for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, can promote deuterium-hydrogen exchange.

Q3: At which positions on the glucose molecule is back-exchange most likely to occur?

A3: Back-exchange can occur at various positions. However, studies have shown that enzymatic activity can lead to a selective loss of deuterium from the C1 position of glucose.[3][4] The stability of deuterium labels at other positions depends on the specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected this compound signal in my LC-MS analysis.

This issue could be due to back-exchange occurring during sample storage or preparation.

Troubleshooting Steps:

  • Review Sample Storage Conditions:

    • Question: Are your samples stored in a neutral or high pH buffer for an extended period?

    • Recommendation: If possible, store samples at a slightly acidic pH (around 4-5) and at low temperatures (-20°C or -80°C) to minimize degradation and back-exchange.[1]

  • Evaluate Sample Preparation Workflow:

    • Question: Does your sample preparation involve prolonged exposure to aqueous solutions at room temperature or higher?

    • Recommendation: Minimize the time samples spend in aqueous solutions. Keep samples on ice or in a cooled autosampler whenever possible.

  • Check for Enzymatic Activity (for biological samples):

    • Question: Are you working with cell lysates or other biological matrices that may contain active enzymes?

    • Recommendation: Promptly quench metabolic activity after sample collection. This can be achieved by rapid freezing in liquid nitrogen or by adding a cold solvent like methanol.

Logical Troubleshooting Flow for Low this compound Signal

start Low this compound Signal storage Review Sample Storage (pH, Temperature) start->storage prep Evaluate Sample Prep (Time, Temperature) storage->prep Storage OK solution1 Adjust Storage to pH 4-5 and Low Temperature storage->solution1 Issue Found enzyme Consider Enzymatic Activity (Biological Samples) prep->enzyme Prep OK solution2 Minimize Time in Aqueous Solution Keep Samples Cold prep->solution2 Issue Found solution3 Implement Rapid Metabolic Quenching enzyme->solution3 Issue Found start Sample Collection quench Metabolic Quenching (e.g., Liquid N2 or Cold Methanol) start->quench extraction Solvent Extraction (e.g., Cold Acetonitrile/Methanol/Water) quench->extraction centrifuge Centrifugation at Low Temperature extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (e.g., SpeedVac) supernatant->dry reconstitute Reconstitute in LC-MS Grade Solvent (on ice) dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

References

Overcoming matrix effects in D-Glucose-d4 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of D-Glucose-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification by LC-MS, components of biological matrices like plasma, urine, or tissue extracts can interfere with the ionization of this compound and its internal standard.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][5] The primary cause is competition for ionization in the MS source between the analyte and matrix components.[3][6]

Q2: What are the most common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.[7]

  • Inaccurate quantification, with results being unexpectedly high or low.[5]

  • Significant variation in the signal of the internal standard across different samples.

  • Peak shape distortion for the analyte and/or internal standard.[8]

  • A drifting baseline or the appearance of interfering peaks in the chromatogram.[9]

Q3: How can I confirm that matrix effects are affecting my results?

A3: A standard method to assess matrix effects is the post-extraction spike analysis.[1][7] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution at the same concentration.[1] A significant difference in the signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion of the analyte while injecting a blank matrix extract; any dip or rise in the analyte's baseline signal during the chromatographic run points to regions of ion suppression or enhancement.[4][9]

Troubleshooting Guides

Issue 1: Inconsistent and irreproducible this compound quantification results.

This is a classic symptom of uncompensated matrix effects. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow:

A Inconsistent Results B Review Sample Preparation A->B Start Here C Evaluate Chromatographic Separation B->C If problem persists G Consistent & Reproducible Results B->G Problem Resolved D Verify Internal Standard Performance C->D If problem persists C->G Problem Resolved E Optimize MS Parameters D->E If problem persists D->G Problem Resolved F Implement Derivatization E->F If problem persists E->G Problem Resolved F->G Problem Resolved

Caption: Troubleshooting workflow for inconsistent this compound quantification.

Step-by-Step Guide:

  • Review Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[10] Ensure your protocol effectively removes interfering substances like proteins and phospholipids.

    • Recommendation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner samples compared to simple protein precipitation.[5][11]

  • Evaluate Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of matrix components with this compound.

    • Recommendation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes like glucose from less polar matrix interferences.[12][13][14] Adjusting the mobile phase composition and gradient can also improve separation.[11]

  • Verify Internal Standard Performance: A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for compensating for matrix effects.[15][16][17]

    • Recommendation: Ensure the SIL-IS is added to the samples early in the workflow to account for variability in sample preparation.[15] The response of the internal standard should be consistent across all samples. Significant variation indicates a potential issue with the sample preparation or the presence of an interference specific to the internal standard.

  • Optimize MS Parameters: Mass spectrometer settings can be adjusted to minimize the impact of interfering ions.

    • Recommendation: Optimize source parameters such as spray voltage, gas flows, and temperature.[18] Consider using a different ionization source if available. Some studies have shown that negative ionization can be less susceptible to matrix effects for certain analytes.[9]

  • Implement Derivatization: Derivatizing glucose can alter its chemical properties to improve chromatographic retention and separation from matrix components.[19][20][21]

    • Recommendation: Acetylation is a simple and effective derivatization technique for polar compounds containing hydroxyl groups, like glucose.[19] The resulting derivative is more amenable to reverse-phase chromatography.

Issue 2: Significant ion suppression is observed.

Ion suppression is a common matrix effect where the signal of the analyte is reduced by co-eluting matrix components.[3][5]

Strategies to Mitigate Ion Suppression:

cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Compensation A Protein Precipitation B Liquid-Liquid Extraction (LLE) C Solid-Phase Extraction (SPE) G Reduced Ion Suppression C->G D Reverse Phase E HILIC E->G F Stable Isotope-Labeled Internal Standard F->G

References

Technical Support Center: Isotopic Enrichment Analysis with D-Glucose-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isotopic enrichment analysis using D-Glucose-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in metabolic tracing studies.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Detectable Isotopic Enrichment in Downstream Metabolites Deuterium Loss During Metabolism: Deuterium atoms at positions C2, C3, and C4 of the glucose molecule are lost to water during glycolysis.[1] This is a known metabolic phenomenon and a primary challenge in using this compound for tracing studies into pathways downstream of glycolysis.- Re-evaluate Tracer Choice: For tracing carbon backbones through glycolysis and into the TCA cycle, uniformly labeled 13C-glucose (e.g., U-13C6-glucose) is often a more suitable tracer as the carbon atoms are retained. - Focus on Specific Pathways: this compound may still be useful for studying pathways where the deuterium on the remaining stable position (C6) is retained. - Consider Alternative Deuterated Tracers: Tracers like D-Glucose-6,6-d2 are commonly used to trace glucose flux where the deuterium on the C6 position is more stable through glycolysis.
Inefficient Cellular Uptake of this compound: The experimental conditions may not be optimal for glucose uptake by the cells or tissue being studied.- Optimize Glucose Concentration: Ensure the glucose concentration in the medium is not excessively high, which could dilute the labeled tracer. - Check Cell Viability and Density: Ensure cells are healthy and at an appropriate density for active metabolism. - Serum Effects: If using serum, consider that it contains unlabeled glucose which can dilute the tracer. Using dialyzed serum is recommended.
Inconsistent or Non-reproducible Enrichment Values Incomplete Cell Quenching: If metabolic activity is not stopped instantly and completely, the isotopic enrichment patterns can change during sample harvesting.- Rapid Quenching is Critical: Use rapid quenching methods, such as plunging cell culture plates into liquid nitrogen or using cold methanol solutions (-80°C), to halt enzymatic activity instantly.
Variability in Sample Derivatization for GC-MS Analysis: The derivatization process is crucial for making glucose and its metabolites volatile for GC-MS analysis. Incomplete or inconsistent derivatization can lead to variable results.- Optimize Derivatization Protocol: Ensure consistent reaction times, temperatures, and reagent volumes for all samples. - Use Internal Standards: Include an internal standard to normalize for variations in derivatization efficiency and injection volume. - Dry Samples Thoroughly: Residual water can interfere with many derivatization reactions. Ensure samples are completely dry before adding derivatization reagents.
Unexpected Peaks or Mass Shifts in Mass Spectrometry Data Contamination: Contamination from solvents, labware, or other sources can introduce interfering peaks.- Use High-Purity Solvents and Reagents: Ensure all chemicals are of high purity (e.g., LC-MS grade). - Thoroughly Clean Labware: Use a rigorous cleaning protocol for all glassware and plasticware. - Run Blank Samples: Always include blank samples (processed without the biological sample) to identify background contamination.
In-source Fragmentation or Adduct Formation: The settings of the mass spectrometer's ion source can cause the molecule to fragment before analysis or form adducts with salts (e.g., sodium), leading to unexpected m/z values.- Optimize Ion Source Parameters: Adjust parameters like temperature, gas flow, and voltages to minimize in-source fragmentation and adduct formation. - Check for Salt Contamination: Ensure samples and mobile phases are free from high concentrations of salts.
Difficulty in Quantifying Isotopic Enrichment Overlapping Isotopic Patterns: The natural abundance of isotopes (especially 13C) in the analyte and derivatizing agents can complicate the interpretation of the mass spectra of deuterated compounds.- Use High-Resolution Mass Spectrometry: High-resolution instruments can help to resolve peaks with very similar m/z values. - Correction for Natural Isotope Abundance: Utilize software or algorithms to correct for the contribution of natural isotopes to the observed mass isotopomer distribution.
Non-linear Detector Response: The mass spectrometer's detector may not have a linear response across a wide range of concentrations, affecting the accuracy of quantification.- Generate a Standard Curve: Prepare a standard curve with known concentrations of both the labeled and unlabeled analyte to verify the linearity of the detector response and to accurately quantify the enrichment.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing the expected M+4 enrichment in metabolites downstream of glycolysis when using this compound?

A1: The primary reason is the metabolic loss of deuterium. During the enzymatic reactions of glycolysis, the hydrogen atoms (and thus the deuterium labels) at positions C2, C3, and C4 of the glucose molecule are exchanged with protons from water.[1] This means that the deuterium labels at these positions are lost before pyruvate is formed. Consequently, you will not observe an M+4 enrichment in metabolites within the TCA cycle or other downstream pathways. The deuterium on the C6 position is generally more stable through glycolysis.

Q2: What are the main advantages and disadvantages of using this compound compared to 13C-labeled glucose?

A2:

Tracer Type Advantages Disadvantages
This compound - Lower cost compared to some 13C-labeled tracers. - Can be used in Deuterium Metabolic Imaging (DMI) and 2H-NMR studies. - Low natural abundance of deuterium results in a clean background for detection.- Significant loss of deuterium labels during glycolysis limits its use for tracing carbon backbones into downstream pathways.[1] - Potential for kinetic isotope effects, although often small for glycolysis. - H/D exchange can occur, complicating data interpretation.
13C-Labeled Glucose - Carbon backbone is conserved through most of central carbon metabolism, allowing for robust tracing into the TCA cycle, pentose phosphate pathway, and other pathways. - A wide variety of position-specific 13C-glucose tracers are available to probe specific reactions.[2] - Well-established methods and data analysis workflows are available.- Higher cost compared to some deuterated tracers. - The natural abundance of 13C (~1.1%) needs to be corrected for in the data analysis.

Q3: Can you provide a general experimental protocol for a this compound tracing experiment in cell culture with GC-MS analysis?

A3: Yes, here is a generalized protocol. Note that specific parameters should be optimized for your cell line and experimental question.

Experimental Workflow for this compound Tracing

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A Seed cells and grow to desired confluency B Switch to glucose-free medium containing this compound A->B C Incubate for a defined period (time-course or endpoint) B->C D Rapidly quench metabolism (e.g., liquid nitrogen) C->D Harvesting E Extract metabolites (e.g., cold methanol/water) D->E F Dry metabolite extract E->F G Derivatize for GC-MS analysis F->G H GC-MS analysis G->H Injection I Peak integration and determination of mass isotopomer distribution H->I J Correction for natural isotope abundance I->J K Calculation of isotopic enrichment J->K

Workflow for this compound isotopic enrichment analysis.

Detailed Methodologies:

  • Cell Culture and Labeling:

    • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

    • Prepare labeling medium by dissolving this compound in glucose-free base medium, supplemented with dialyzed serum if necessary. The final concentration of this compound should be similar to the glucose concentration in your standard culture medium.

    • Aspirate the old medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

    • Incubate the cells for the desired labeling duration. This can range from minutes to hours depending on the metabolic pathway of interest.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C).

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.

  • Derivatization for GC-MS: (Example using methoximation and silylation)

    • To the dried metabolite extract, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

  • GC-MS Analysis:

    • GC Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

    • Injection: 1 µL injection in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp up to a high temperature (e.g., 325°C) at a rate of 10°C/minute, and hold for 10 minutes.

    • MS Detection: Operate in electron ionization (EI) mode. Collect data in full scan mode to identify metabolites and their fragmentation patterns. For quantification, selected ion monitoring (SIM) mode can be used to monitor specific fragments of the analyte and its isotopologues.

  • Data Analysis:

    • Integrate the peak areas for the relevant mass isotopologues of the metabolite of interest.

    • Correct the raw peak areas for the natural abundance of all isotopes (C, H, O, N, Si) in the metabolite and its derivative.

    • Calculate the mole percent enrichment (MPE) to determine the fraction of the metabolite pool that is labeled.

Q4: What are some key signaling pathways that can be investigated using glucose tracers?

A4: Glucose is a central node in metabolism, and its tracers can be used to investigate several key pathways.

Key Metabolic Pathways Fed by Glucose

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Ribose5P Ribose-5-Phosphate PPP->Ribose5P Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides Citrate Citrate TCA->Citrate AminoAcids Amino Acid Synthesis TCA->AminoAcids FattyAcids Fatty Acid Synthesis Citrate->FattyAcids

Simplified diagram of central carbon metabolism originating from glucose.

Q5: How do I interpret the mass spectrum of a this compound labeled metabolite?

A5: Interpreting the mass spectrum involves identifying the molecular ion and characteristic fragment ions, and then determining the distribution of mass isotopologues.

Logical Flow for Mass Spectrum Interpretation

A Acquire Full Scan Mass Spectrum B Identify Molecular Ion (M+) Peak of Unlabeled Standard A->B D Analyze Spectrum of This compound Labeled Sample A->D C Identify Characteristic Fragment Ions B->C E Observe Mass Shifts (e.g., M+1, M+2, etc.) D->E F Integrate Peak Areas of all Isotopologues E->F G Correct for Natural Isotope Abundance F->G H Calculate Mole Percent Enrichment G->H

Process for interpreting mass spectra in isotopic labeling experiments.

For a metabolite that has incorporated one deuterium atom from this compound (e.g., from the C6 position), you would expect to see an increase in the abundance of the M+1 peak relative to an unlabeled standard. The exact mass shift and the fragmentation pattern will depend on which part of the glucose molecule is incorporated into the downstream metabolite and how the derivatized metabolite fragments in the mass spectrometer. Careful analysis of the fragmentation pattern of an unlabeled standard is crucial for identifying which fragments contain the label.

References

Validating D-Glucose-d4 incorporation in downstream metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glucose-d4 for stable isotope tracing experiments to validate its incorporation into downstream metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over 13C-glucose for metabolic tracing?

While both are powerful tools, this compound (and other deuterated glucose variants like D-Glucose-d7) can be advantageous in certain contexts. Deuterium is a heavier isotope than hydrogen, and its incorporation can be readily detected by mass spectrometry and NMR.[1][2][3] One key application is in Deuterium Metabolic Imaging (DMI), a non-invasive MRI-based method to map metabolism in vivo.[2][3][4] Additionally, deuterium labeling can sometimes provide unique insights into reaction mechanisms due to kinetic isotope effects.[1][5]

Q2: How long should I incubate my cells with this compound?

The optimal incubation time depends on the metabolic pathway of interest and whether you are aiming for dynamic or steady-state labeling.[6][7]

  • Glycolysis: Reaches isotopic steady-state relatively quickly, often within minutes to a couple of hours in cultured cells.[6][7]

  • TCA Cycle: Typically requires a longer incubation, around 2-4 hours, to reach steady-state.[6]

  • Lipids and Nucleotides: These pathways have slower turnover rates and may require 24 hours or more to achieve isotopic steady-state.[6][7]

It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system and pathways of interest.

Q3: What kind of media and serum should I use for my this compound labeling experiment?

To ensure accurate tracing, it is crucial to use a glucose-free basal medium supplemented with your this compound tracer at the desired concentration.[7] Furthermore, it is highly recommended to use dialyzed fetal bovine serum (FBS) instead of regular FBS.[7][8] Standard FBS contains endogenous glucose and other metabolites that will dilute the isotopic enrichment of your tracer, confounding the interpretation of your results.[8]

Q4: How do I prepare my samples for mass spectrometry analysis?

Proper sample preparation is critical for accurate metabolite analysis. The general steps include:

  • Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of your cells at the time of collection. This is typically done using a cold solvent mixture, such as 80% methanol, and placing the samples at a very low temperature (-80°C).[7]

  • Metabolite Extraction: Extract the metabolites from the cells. A common method is a biphasic extraction using a mixture of methanol, chloroform, and water to separate polar metabolites, lipids, and proteins.

  • Drying and Reconstitution: The extracted metabolites are then dried down, typically under a stream of nitrogen or using a speed vacuum, and reconstituted in a solvent compatible with your mass spectrometry method.[7]

Troubleshooting Guide

Issue 1: Low or no incorporation of deuterium into downstream metabolites.

Possible Cause Troubleshooting Step
Incorrect Media Formulation Ensure you are using a glucose-free basal medium and have added the correct concentration of this compound. Verify that you are using dialyzed FBS to avoid dilution from endogenous glucose.[7][8]
Insufficient Labeling Time The incubation time may be too short for the metabolic pathway of interest to reach isotopic steady-state. Perform a time-course experiment to determine the optimal labeling duration.[6][7]
Cell Health Issues Confirm that your cells are healthy and metabolically active. Check cell viability and ensure they are not overgrown or stressed, as this can alter their metabolism.
Metabolite Degradation Ensure proper quenching of metabolism and that samples are kept at low temperatures throughout the extraction process to prevent enzymatic degradation of metabolites.

Issue 2: Unexpected mass isotopomer distributions.

Possible Cause Troubleshooting Step
Kinetic Isotope Effect (KIE) The heavier deuterium isotope can sometimes slow down enzymatic reactions, altering metabolic fluxes compared to unlabeled glucose.[1][5] Be aware that the metabolic state you observe with this compound might not be identical to the native state. Comparing results with a parallel 13C-glucose experiment can help to identify significant KIEs.[1] The KIE for deuterium is generally small for many reactions in central carbon metabolism.[9]
Deuterium Label Loss Deuterium atoms can be lost through exchange reactions with protons from water, particularly in the TCA cycle.[1][9] This can lead to an underestimation of the contribution of glucose to certain metabolites. Consider the stability of the deuterium label at different positions on the glucose molecule when interpreting your data.
Metabolic Rerouting Experimental conditions or the properties of your cells may cause unexpected metabolic pathway utilization. Carefully analyze the full mass isotopomer distribution of key metabolites to trace the flow of the deuterium label and identify alternative pathways.
Natural Isotope Abundance Remember to correct for the natural abundance of isotopes in your mass spectrometry data. Software packages for metabolomics analysis typically have built-in functions for this correction.

Issue 3: High variability between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure that the same number of cells are seeded in each well or flask for your experiment. Perform cell counts before starting the labeling.[7]
Variable Extraction Efficiency Standardize your metabolite extraction protocol to ensure consistent recovery across all samples. Use of an internal standard can help to normalize for extraction variability.
Instrumental Variability Run quality control samples throughout your mass spectrometry analysis to monitor for any instrument drift or changes in sensitivity.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from a this compound tracing experiment. The values are hypothetical and for illustrative purposes.

Table 1: Fractional Enrichment of Key Glycolytic and TCA Cycle Intermediates

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4
Glucose-6-Phosphate0.100.050.150.200.50
Fructose-1,6-bisphosphate0.120.060.180.220.42
Pyruvate0.250.100.65--
Lactate0.300.120.58--
Citrate0.400.150.350.080.02
Alpha-ketoglutarate0.450.200.250.070.03
Malate0.500.250.200.040.01

Table 2: Calculated Metabolic Flux Ratios

Flux RatioValueInterpretation
Glycolysis vs. Pentose Phosphate Pathway3.2Indicates that for every molecule of glucose entering the PPP, 3.2 molecules enter glycolysis.
Pyruvate Dehydrogenase vs. Pyruvate Carboxylase5.1Suggests a higher flux of pyruvate into the TCA cycle via acetyl-CoA compared to anaplerotic entry via oxaloacetate.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells

  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in standard complete medium.

  • Media Preparation: Prepare glucose-free DMEM or RPMI medium supplemented with the desired concentration of this compound (e.g., 10 mM) and 10% dialyzed FBS.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound containing medium to each well.

    • Incubate for the desired labeling duration (e.g., 4 hours for TCA cycle analysis) at 37°C and 5% CO2.

  • Metabolite Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 20 minutes.[7]

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for MS:

    • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried metabolites in an appropriate solvent for your LC-MS or GC-MS analysis.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Adherent Cells B Overnight Incubation A->B D Wash Cells with PBS B->D C Prepare this compound Medium E Add Labeling Medium C->E D->E F Incubate for Desired Time E->F G Quench with Cold Methanol F->G H Scrape and Collect Lysate G->H I Incubate at -80°C H->I J Centrifuge and Collect Supernatant I->J K Dry Metabolite Extract J->K L Reconstitute Sample K->L M LC-MS/GC-MS Analysis L->M N Data Analysis M->N

Caption: Experimental workflow for this compound labeling and metabolite analysis.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase Lactate Lactate Pyruvate->Lactate Ribose5P->F6P Ribose5P->GAP Citrate Citrate AcetylCoA->Citrate AKG α-Ketoglutarate Citrate->AKG SuccinylCoA Succinyl-CoA AKG->SuccinylCoA Malate Malate SuccinylCoA->Malate Malate->OAA OAA->Citrate

Caption: Simplified diagram of central carbon metabolism showing the flow of this compound.

References

Validation & Comparative

D-Glucose-d4 vs. 13C-Glucose: A Comparative Guide for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is a critical decision in designing robust metabolic flux analysis (MFA) experiments. This guide provides an objective comparison of D-Glucose-d4 and 13C-glucose, two common tracers used to elucidate the intricate network of cellular metabolism. We present supporting data, detailed experimental considerations, and visualizations to aid in the selection of the most appropriate tracer for your research needs.

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a cell. The core principle involves introducing a labeled substrate, such as glucose, and tracking the incorporation of the isotopic label into downstream metabolites. The distribution of these labels provides a quantitative measure of the activity of various metabolic pathways. While 13C-glucose is the more established and widely used tracer for MFA, this compound presents an alternative with its own set of characteristics.

Principles of Isotopic Labeling in Metabolic Flux Analysis

Stable isotope tracing relies on the use of non-radioactive isotopes to label metabolic compounds. When cells are cultured in the presence of a labeled substrate like glucose, the heavy isotopes are incorporated into various metabolites through enzymatic reactions. By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of atoms through the metabolic network.

The choice of tracer, including the specific isotopic label (e.g., 13C or 2H) and the position of the label on the molecule, is paramount as it dictates the information that can be obtained about specific metabolic pathways.

Comparison of this compound and 13C-Glucose

FeatureThis compound (Deuterated Glucose)13C-Glucose (Carbon-13 Labeled Glucose)
Isotope Deuterium (²H)Carbon-13 (¹³C)
Natural Abundance ~0.015%~1.1%
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Kinetic Isotope Effect (KIE) Can be significant, potentially altering metabolic rates where C-H bond cleavage occurs.[1][2][3][4][5]Generally considered negligible for ¹³C, having minimal impact on metabolic fluxes.
Label Retention Potential for label loss through exchange with protons in aqueous environments, particularly in the TCA cycle.[3][5]Carbon backbone is stable, leading to high label retention in central carbon metabolism.
Primary Application Historically used in metabolic studies, with recent resurgence in Deuterium Metabolic Imaging (DMI). Less common for cellular MFA.[6]The "gold standard" for cellular Metabolic Flux Analysis (MFA).[7][8]
Data Analysis Complexity Requires correction for natural abundance and consideration of potential KIEs and label loss, which can complicate flux calculations.[3][5]Well-established computational tools and workflows are available for data correction and flux estimation.
Tracer Variety Fewer commercially available positional isomers compared to ¹³C-glucose.A wide variety of positionally labeled glucose molecules are available (e.g., [1-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C₆]glucose), allowing for targeted analysis of specific pathways.[7][8]

Experimental Considerations and Methodologies

The experimental workflow for MFA using either this compound or 13C-glucose shares fundamental steps, but the specifics of data acquisition and analysis differ.

General Experimental Workflow for Metabolic Flux Analysis

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with Labeled Glucose B Quenching Metabolism A->B C Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Isotopologue Distribution Analysis D->E G Flux Estimation and Statistical Analysis E->G F Metabolic Model Construction F->G

General workflow for metabolic flux analysis experiments.

1. Cell Culture and Labeling: Cells are cultured in a medium where the primary glucose source is replaced with either this compound or a specific 13C-labeled glucose isotopologue. The duration of labeling is critical to ensure isotopic steady state is reached.

2. Quenching and Metabolite Extraction: To accurately capture the metabolic state, cellular metabolism is rapidly halted (quenched), typically using cold methanol or other solvent mixtures. Intracellular metabolites are then extracted.

3. Analytical Measurement: The isotopic labeling patterns of intracellular metabolites are measured using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

4. Data Analysis and Flux Calculation: The raw analytical data is corrected for the natural abundance of isotopes. Computational models are then used to estimate the metabolic fluxes that best explain the observed labeling patterns.

Specific Considerations for this compound
  • Kinetic Isotope Effects: The larger mass difference between deuterium and hydrogen can lead to slower reaction rates for enzymes that catalyze the cleavage of a carbon-hydrogen bond.[1][2][3][4][5] This effect needs to be accounted for in the metabolic model to ensure accurate flux estimations. Perdeuteration of glucose has been shown to slow the metabolism of glucose to lactate.[1][2]

  • Label Loss: Deuterium atoms can be lost through exchange with protons in the aqueous cellular environment. This is particularly relevant in the TCA cycle, where significant label loss has been observed.[3][5] The extent of this loss must be quantified or modeled.

Specific Considerations for 13C-Glucose
  • Tracer Selection: The choice of 13C-glucose isotopologue is crucial for resolving fluxes through specific pathways. For instance:

    • [1,2-¹³C₂]glucose is highly effective for quantifying the flux through the Pentose Phosphate Pathway (PPP) relative to glycolysis.[8][9][10]

    • [U-¹³C₆]glucose (uniformly labeled) is often used to trace carbon through the TCA cycle.[11][12]

  • Parallel Labeling Experiments: To obtain a more comprehensive view of cellular metabolism, it is common practice to perform parallel experiments with different 13C-labeled tracers (e.g., [1,2-¹³C₂]glucose and [U-¹³C₆]glucose) or a combination of labeled glucose and another labeled substrate like glutamine.[13]

Key Metabolic Pathways and Tracer Selection

The ability to resolve fluxes in key metabolic pathways is a primary consideration when choosing a tracer.

Glycolysis and Pentose Phosphate Pathway

PPP_Glycolysis cluster_pathways Glucose Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis Ribose5P Ribose-5-Phosphate G6P->Ribose5P Pentose Phosphate Pathway G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Ribose5P->F6P Ribose5P->G3P

Simplified diagram of Glycolysis and the Pentose Phosphate Pathway.

For distinguishing between glycolysis and the PPP, [1,2-¹³C₂]glucose is a superior choice. Metabolism through glycolysis will produce lactate labeled on carbons 2 and 3, while the PPP will result in singly labeled lactate.[9][10] A newer tracer, [2,3-¹³C₂]glucose , offers an even more simplified analysis as it produces [1,2-¹³C₂]lactate from glycolysis and [2,3-¹³C₂]lactate exclusively from the PPP, which are easily distinguishable by NMR.[14][15] The utility of this compound for resolving these pathways is less established and would depend on the specific labeling pattern and the stability of the deuterium labels through the respective reactions.

TCA Cycle

TCA_Cycle cluster_tca Tricarboxylic Acid (TCA) Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Simplified diagram of the Tricarboxylic Acid (TCA) Cycle.

[U-¹³C₆]glucose is commonly used to trace carbon into the TCA cycle. The pattern of 13C enrichment in TCA cycle intermediates can reveal the relative contributions of glucose and other substrates, such as glutamine, to the cycle. For instance, citrate formed from glucose-derived acetyl-CoA and an unlabeled oxaloacetate will be labeled on two carbons (M+2).[11][12] The use of this compound for TCA cycle analysis is complicated by the potential for significant label loss, which would need to be carefully quantified to avoid underestimation of fluxes.[3][5]

Conclusion and Recommendations

For most cellular metabolic flux analysis studies, 13C-glucose remains the tracer of choice due to its chemical stability, the negligible kinetic isotope effect, and the wide availability of different isotopologues that allow for targeted analysis of specific pathways. The extensive body of literature and the availability of sophisticated software for 13C-MFA provide a robust framework for experimental design and data analysis.

This compound may be considered in specific contexts , such as in Deuterium Metabolic Imaging (DMI) for in vivo studies or when investigating phenomena where the kinetic isotope effect itself is of interest. However, researchers opting for deuterated tracers must be prepared to address the challenges of potential kinetic isotope effects and label loss through rigorous experimental design and advanced computational modeling.

Ultimately, the selection between this compound and 13C-glucose should be guided by the specific research question, the metabolic pathways of interest, and the analytical and computational resources available. For researchers aiming for high-precision and well-validated quantification of central carbon metabolism fluxes in vitro, the use of established 13C-glucose-based MFA protocols is strongly recommended.

References

A Researcher's Guide to Selecting Deuterated Glucose Tracers for Turnover Studies: A Comparison of D-Glucose-d4 and [6,6-²H₂]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate measurement of glucose turnover is critical. Stable isotope-labeled glucose tracers are indispensable tools in this pursuit. This guide provides a detailed comparison of two such tracers: the commonly used [6,6-²H₂]glucose and the less specifically defined D-Glucose-d4, offering insights into their respective advantages, disadvantages, and practical applications.

The primed constant infusion of stable isotope-labeled glucose is a well-established and reliable method for quantifying glucose kinetics in vivo. This technique allows for the investigation of whole-body glucose homeostasis under various conditions. Among the available tracers, deuterated glucose molecules are frequently employed due to their safety and analytical detectability. [6,6-²H₂]glucose, in particular, has become a gold standard for measuring the rate of appearance (Ra) of glucose, which under steady-state conditions, reflects glucose turnover.

Head-to-Head: Key Differences and Considerations

The choice between [6,6-²H₂]glucose and a generically termed "this compound" hinges on the specific location of the deuterium labels and the research question at hand. Since "this compound" does not specify the positions of the four deuterium atoms, we will consider the implications of different potential labeling patterns in comparison to the well-defined [6,6-²H₂]glucose.

A crucial aspect of a good tracer for glucose production is the stability of its label. The deuterium atoms on [6,6-²H₂]glucose are advantageous because they are not lost during glycolysis, specifically in the reversible aldolase and triose-phosphate isomerase reactions. This ensures that the tracer accurately reflects the kinetics of the entire glucose molecule. Conversely, tracers with deuterium on C1-C5 risk label loss, which can lead to an underestimation of the true glucose turnover rate.

For instance, a this compound with deuterium labels on carbons other than C6 could be susceptible to label exchange in metabolic pathways. This makes [6,6-²H₂]glucose a more robust choice for straightforward glucose turnover studies.

Performance Data at a Glance

The following table summarizes key quantitative parameters for [6,6-²H₂]glucose, which serves as a benchmark for evaluating other deuterated glucose tracers. Data for a hypothetical this compound would depend on its specific labeling pattern and is therefore not presented.

Parameter[6,6-²H₂]glucoseSource
Typical Infusion Rate 0.05 mg/kg/min[1]
Typical Priming Bolus 5 mg/kg[1]
Basal Glucose Turnover Rate (Healthy Volunteers) 2.42 ± 0.11 mg/kg/min[2]
Glucose Oxidation Rate (Healthy Volunteers) 1.34 ± 0.08 mg/kg/min[2]
Analytical Method GC-MS, LC-MS/MS[1][3]

Experimental Protocols: A Practical Overview

The successful implementation of glucose turnover studies relies on meticulous experimental design and execution. Below are generalized protocols for a primed-constant infusion study using a deuterated glucose tracer like [6,6-²H₂]glucose.

Protocol 1: Primed-Constant Infusion for Glucose Turnover

Objective: To measure the rate of appearance (Ra) of glucose in a steady state.

Materials:

  • [6,6-²H₂]glucose (or other deuterated glucose tracer)

  • Sterile saline solution

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing an anticoagulant and a glycolysis inhibitor)

  • Centrifuge

  • Freezer for plasma storage (-80°C)

Procedure:

  • Subject Preparation: Subjects should fast overnight to achieve a post-absorptive state.

  • Catheter Placement: Insert two intravenous catheters, one for tracer infusion and one for blood sampling from a contralateral vein. To obtain arterialized venous blood, the sampling hand can be heated.

  • Priming Dose: Administer a priming bolus of the deuterated glucose tracer to rapidly achieve isotopic equilibrium in the glucose pool. The priming dose is calculated based on the estimated glucose pool size and the desired steady-state enrichment.

  • Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate.

  • Blood Sampling: Collect blood samples at baseline (before tracer administration) and at regular intervals during the infusion period to monitor plasma glucose concentration and isotopic enrichment.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Analysis: Determine plasma glucose concentration and isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Calculate the rate of appearance (Ra) of glucose using the Steele equation for steady-state conditions.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To prepare plasma samples for the analysis of deuterated glucose enrichment by GC-MS.

Materials:

  • Plasma samples

  • Internal standard (e.g., a different isotopologue of glucose)

  • Deproteinizing agent (e.g., perchloric acid or acetonitrile)

  • Derivatizing agent (e.g., acetic anhydride and pyridine to form the aldononitrile pentaacetate derivative)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Deproteinization: Add a deproteinizing agent to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing glucose to a new tube.

  • Derivatization: Evaporate the supernatant to dryness and add the derivatizing agent. Heat the sample to facilitate the reaction, which converts glucose into a volatile derivative suitable for GC-MS analysis.

  • Extraction: Extract the derivatized glucose into an organic solvent.

  • Analysis: Inject the extracted sample into the GC-MS system. The system separates the derivatized glucose from other components, and the mass spectrometer detects the different isotopologues based on their mass-to-charge ratio.

Visualizing the Pathways and Processes

To better understand the metabolic fate of these tracers and the experimental workflow, the following diagrams are provided.

Glucose_Metabolism Glucose Glucose ([6,6-²H₂]glucose) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P TrioseP Triose Phosphates F6P->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lactate Lactate Lactate->Pyruvate AminoAcids Amino Acids Oxaloacetate Oxaloacetate AminoAcids->Oxaloacetate Glycerol Glycerol Glycerol->TrioseP Oxaloacetate->G6P

Metabolic fate of [6,6-²H₂]glucose.

Turnover_Study_Workflow cluster_infusion Tracer Infusion cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_calculation Data Calculation PrimingDose Priming Dose ConstantInfusion Constant Infusion SteadyState Steady-State Samples ConstantInfusion->SteadyState Baseline Baseline Sample PlasmaSeparation Plasma Separation SteadyState->PlasmaSeparation Derivatization Derivatization PlasmaSeparation->Derivatization MS_Analysis GC/LC-MS Analysis Derivatization->MS_Analysis Enrichment Isotopic Enrichment MS_Analysis->Enrichment TurnoverRate Glucose Turnover Rate (Ra) Enrichment->TurnoverRate

Experimental workflow for a glucose turnover study.

Conclusion: Making the Right Choice

For most standard glucose turnover studies, [6,6-²H₂]glucose is the recommended tracer due to the stability of its labels, which are not lost during glycolysis. This ensures an accurate measurement of the rate of appearance of glucose. While a "this compound" could theoretically be used, its utility would depend entirely on the specific positions of the deuterium atoms. If the labels are not on the C6 position, there is a significant risk of label loss and, consequently, inaccurate turnover rate calculations.

Researchers should carefully consider the metabolic pathways they intend to study when selecting a tracer. For studies focused purely on whole-body glucose turnover, the stability of the label is paramount, making [6,6-²H₂]glucose the superior choice. For more complex metabolic flux analyses, other specifically labeled isotopes, including those with more deuterium atoms, may be more appropriate, but their metabolic fate must be well understood.

References

D-Glucose-d4 Versus Radiolabeled Glucose Tracers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, glucose tracers are indispensable tools for elucidating the intricate pathways of glucose metabolism. For decades, radiolabeled glucose isotopes, such as [¹⁴C]-glucose and [³H]-glucose, have been the gold standard. However, the advent of stable isotope-labeled compounds, including D-Glucose-d4, has provided researchers with a powerful and safer alternative. This guide offers an objective comparison of this compound and radiolabeled glucose tracers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their studies.

Key Advantages of this compound

This compound is a form of glucose where four hydrogen atoms have been replaced by their stable isotope, deuterium. This non-radioactive tracer offers several distinct advantages over its radiolabeled counterparts.

Enhanced Safety Profile: The most significant advantage of this compound is its non-radioactive nature. This eliminates the risks associated with handling radioactive materials, exposure to ionizing radiation, and the need for specialized radioprotective equipment and facilities.[1] This inherent safety makes it particularly suitable for studies involving human subjects, especially in long-term or repeated-dose experiments.[2]

No Radioactive Waste: The use of this compound circumvents the costly and highly regulated process of radioactive waste disposal, reducing the environmental and financial burden on research institutions.[1]

Suitability for Long-Term Studies: The short half-lives of some commonly used radioisotopes can limit the duration of experiments.[2] this compound, being a stable isotope, does not decay over time, making it ideal for long-term metabolic studies that track glucose fate over extended periods.

Versatility in Analytical Techniques: this compound and its metabolic products are readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on the positional labeling of metabolites, offering deep insights into pathway activities.[3]

Quantitative Data Comparison

Direct quantitative comparisons between this compound and radiolabeled glucose tracers are crucial for understanding their performance in specific applications. While this compound offers significant safety advantages, radiolabeled tracers are often lauded for their high sensitivity.

ParameterThis compound (or ¹³C-Glucose)Radiolabeled Glucose ([¹⁴C]-glucose)Key Findings & References
Exogenous Carbohydrate Oxidation (CHOEXO) Measured via isotope ratio mass spectrometry.Measured via scintillation counting of trapped CO₂.A study comparing [U-¹³C]glucose and [U-¹⁴C]glucose found that CHOEXO measured with the stable isotope was significantly greater (by 15 ± 4%) than that measured with the radioisotope.[4] This highlights a potential systemic difference in measurement outcomes between the two methods.
Glucose Uptake Assays Typically measured using non-radioactive analogs and enzymatic assays.Traditionally measured using [³H]-2-deoxyglucose ([³H]-2DG).A luminescent-based glucose uptake assay using a non-radiolabeled 2-deoxyglucose analog demonstrated similar sensitivity to the traditional [³H]-2DG method but with a larger signal window and without the need for radioactive material handling.[5]
Metabolic Flux Analysis Provides detailed information on positional labeling of metabolites using MS or NMR.[6]Can be used to measure CO₂ production from specifically labeled glucose (e.g., 1-¹⁴C-glucose vs. 6-¹⁴C-glucose) to determine pentose phosphate pathway flux.[7]While both can be used for flux analysis, stable isotopes offer a more comprehensive view of the entire metabolic network in a single experiment.
In Vivo Imaging Deuterium MRI (DMI) with deuterated glucose allows for non-invasive dynamic assessment of glucose metabolism.[8][9]Radiolabeled glucose analogs like ¹⁸F-FDG are widely used in PET imaging for cancer diagnosis.[10]DMI with glucose-d7 has been shown to provide larger signals for glucose and its metabolites compared to glucose-d2, enhancing the utility of this non-radioactive imaging technique.[8][9]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of tracer studies. Below are representative protocols for key experiments using both stable isotope and radiolabeled glucose tracers.

Metabolic Flux Analysis using this compound (or ¹³C-Glucose) via Mass Spectrometry

Objective: To quantify the metabolic flux through central carbon metabolism.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluence in standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of this compound (or a specific ¹³C-labeled glucose, such as [1,2-¹³C₂]glucose for optimal analysis of glycolysis and the pentose phosphate pathway).[6]

    • Incubate the cells for a predetermined time to allow for the incorporation of the stable isotope into intracellular metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the cell lysate to pellet debris.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. This often involves a two-step process of oximation followed by silylation.[11]

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS).

    • Acquire mass spectra to determine the mass isotopomer distributions of key metabolites. The incorporation of deuterium or ¹³C results in a mass shift in the fragments of the metabolites.[7]

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Use metabolic flux analysis software to calculate the intracellular metabolic fluxes based on the measured mass isotopomer distributions and a stoichiometric model of the metabolic network.

Glucose Uptake Assay using [³H]-2-Deoxyglucose

Objective: To measure the rate of glucose transport into cells.

Methodology:

  • Cell Culture:

    • Seed cells in a multi-well plate and grow to the desired density.

  • Assay Initiation:

    • Wash the cells with a glucose-free buffer.

    • Add a solution containing [³H]-2-deoxyglucose and a known concentration of unlabeled 2-deoxyglucose.

  • Incubation and Termination:

    • Incubate the cells for a short period (e.g., 10 minutes) to allow for tracer uptake.

    • Terminate the assay by rapidly aspirating the tracer solution and washing the cells multiple times with ice-cold buffer to remove extracellular tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12][13]

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of each sample.

    • Calculate the rate of glucose uptake based on the specific activity of the [³H]-2-deoxyglucose.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic studies. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.

cluster_workflow Experimental Workflow: Stable Isotope Tracing A 1. Cell Culture B 2. Introduce this compound A->B C 3. Metabolite Extraction B->C D 4. Sample Preparation for MS C->D E 5. Mass Spectrometry Analysis D->E F 6. Data Analysis & Flux Calculation E->F

Caption: General workflow for a stable isotope tracing experiment.

Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate->Pentose Phosphate Pathway Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate NADPH produced Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Fructose-6-Phosphate Fructose-6-Phosphate Ribose-5-Phosphate->Fructose-6-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis

References

A Comparative Guide to Metabolic Pathway Validation: D-Glucose-d4 vs. Carbon-13 Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of metabolic fates of key nutrients like glucose. While carbon-13 (¹³C) labeled glucose is a widely used tracer, deuterated glucose, such as D-Glucose-d4, presents an alternative with its own set of characteristics. This guide provides an objective comparison of this compound and ¹³C-glucose for the validation of metabolic pathway activity, supported by experimental data and detailed protocols.

Principles of Isotope Tracing in Metabolism

Stable isotope tracing involves introducing a labeled substrate (e.g., this compound or ¹³C-glucose) into a biological system, such as cell culture or an in vivo model. As the cells metabolize the labeled glucose, the isotopes are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled metabolites, providing a dynamic view of metabolic fluxes through various pathways.[1]

The choice of isotopic tracer is critical and can significantly influence the precision and accuracy of metabolic flux analysis.[2] This guide focuses on the comparison between deuterated and carbon-13 labeled glucose tracers for mass spectrometry-based metabolomics.

Head-to-Head Comparison: this compound vs. ¹³C-Glucose

While both this compound and ¹³C-glucose can be used to trace glucose metabolism, they have distinct advantages and disadvantages. The most common alternative to this compound is uniformly labeled [U-¹³C₆]glucose, where all six carbon atoms are ¹³C. Other position-specific ¹³C-glucose tracers, such as [1,2-¹³C₂]glucose, are also widely used to probe specific pathways.[2]

FeatureThis compound (e.g., [6,6-²H₂]glucose)¹³C-Glucose (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
Primary Detection Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Traces the fate of hydrogen atoms of glucose.Traces the fate of the carbon backbone of glucose.
Sensitivity (MS) Generally good, but can be lower than ¹³C-based methods.High sensitivity, especially with modern mass spectrometers.[3]
Tracer Amount Required May require a higher amount of tracer compared to some ¹³C methods.Advanced MS techniques allow for a significant reduction in the quantity of isotope administered.[3]
Cost Can be a cost-effective alternative to ¹³C-labeled compounds.The cost can be higher, especially for uniformly labeled glucose.
Kinetic Isotope Effects (KIEs) A significant consideration. The larger mass difference between deuterium (²H) and protium (¹H) can alter enzyme reaction rates, potentially affecting metabolic fluxes.[4][5]Generally considered to have a smaller impact on metabolic fluxes compared to deuterium, though not entirely negligible.[6]
Metabolic Loss of Label Deuterium atoms can be lost to the cellular water pool through exchange reactions, which can complicate data interpretation.[7]Carbon atoms are generally retained within the carbon backbone of metabolites until decarboxylation reactions occur (e.g., in the TCA cycle).
Applications Useful for studying specific enzymatic reactions involving C-H bond cleavage and for complementing ¹³C-tracing studies.The gold standard for metabolic flux analysis of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[2]

Experimental Data Highlights

A study comparing the use of 1-[¹³C]glucose and 6,6-[²H₂]glucose for determining parameters of glucose metabolism found that both methods yielded equivalent results. However, the methodology employing the carbon label was sensitive enough to allow for an approximately 15-fold reduction in the quantity of isotope administered, offering a significant scientific and cost advantage.[3]

Conversely, the use of deuterated glucose can be complicated by metabolic loss of the deuterium label. Research has shown that there can be selective loss of deuterium from the C1 position of glucose, which can lead to incorrect estimations of pathway activity, such as the pentose phosphate pathway.[7] Furthermore, studies have indicated that perdeuteration of glucose can slow its metabolism to lactate, a critical consideration for interpreting flux data.[4]

Experimental Protocols

Below are generalized protocols for stable isotope tracing experiments. Specific details may need to be optimized for the particular cell line, experimental model, and analytical instrumentation.

Cell Culture Labeling Protocol
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the stable isotope tracer. For this compound or ¹³C-glucose, use glucose-free medium and supplement it with the labeled glucose at the desired concentration. It is recommended to also use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other interfering metabolites.

  • Labeling: Remove the regular culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The incubation time is crucial and depends on the metabolic pathway of interest; glycolysis reaches a steady state within minutes, while pathways like the TCA cycle may take several hours.[8]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract the metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.

GC-MS Analysis Protocol for Glucose Metabolites
  • Derivatization: Derivatize the dried metabolite extracts to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatography: Separate the metabolites on a suitable GC column.

  • Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the identification of metabolites and the quantification of the incorporation of the isotopic label.

  • Data Analysis: Correct the raw data for the natural abundance of isotopes and calculate the mass isotopologue distributions (MIDs) for each metabolite. This information is then used to calculate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Glucose Metabolism Overview

Glucose_Metabolism Glucose This compound or ¹³C-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle PPP Pentose Phosphate Pathway Ribose5P->PPP

Caption: Central carbon metabolism pathways traced by labeled glucose.

Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Labeling Add Isotope-Labeled Glucose Medium Cell_Seeding->Labeling Incubation Incubate Labeling->Incubation Quenching Quench Metabolism & Extract Metabolites Incubation->Quenching Drying Dry Extract Quenching->Drying Derivatization Derivatize (for GC-MS) Drying->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General workflow for a stable isotope tracing experiment.

Conclusion and Recommendations

The choice between this compound and ¹³C-glucose for metabolic pathway validation depends on the specific research question, available instrumentation, and budget.

  • ¹³C-Glucose, particularly [U-¹³C₆]glucose and position-specific tracers like [1,2-¹³C₂]glucose, remains the gold standard for comprehensive metabolic flux analysis of central carbon metabolism using mass spectrometry. The lower risk of significant kinetic isotope effects and the direct tracing of the carbon backbone provide a more straightforward interpretation of flux data. The high sensitivity of modern MS instruments also allows for the use of smaller amounts of these often more expensive tracers.[3]

  • This compound can be a valuable tool for specific applications, such as studying reactions involving C-H bond cleavage or as a complementary tracer to ¹³C-glucose. However, researchers must be cautious about potential kinetic isotope effects and the metabolic loss of deuterium to the water pool, which can complicate data analysis and potentially lead to inaccurate flux estimations.[4][7]

For researchers embarking on metabolic flux analysis for the first time, starting with well-established ¹³C-glucose tracers is recommended due to the wealth of literature and established protocols. For more experienced researchers investigating specific enzymatic mechanisms, this compound can offer unique insights, provided that appropriate controls and data analysis strategies are employed to account for its specific chemical properties.

References

A Comparative Guide to Deuterated Glucose Tracers for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, deuterated glucose tracers have emerged as indispensable tools for non-invasively tracking the fate of glucose and elucidating complex metabolic pathways in vivo. The substitution of hydrogen with its heavier isotope, deuterium, allows for the sensitive and specific detection of these tracers and their metabolic products using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comparative analysis of commonly used deuterated glucose tracers, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific research questions.

Overview of Common Deuterated Glucose Tracers

The choice of a deuterated glucose tracer is dictated by the specific metabolic pathway under investigation and the analytical method employed. The position and number of deuterium labels on the glucose molecule determine which downstream metabolites will be labeled and the sensitivity of detection. The most frequently utilized tracers include:

  • [6,6-²H₂]-glucose (D2-glucose): This is one of the most widely used tracers for assessing whole-body glucose flux and in Deuterium Metabolic Imaging (DMI) studies.[1][2] The deuterium labels on the C6 position are transferred to lactate and into the Krebs cycle, allowing for the measurement of glycolysis and oxidative phosphorylation.

  • [1,2,3,4,5,6,6'-²H₇]-glucose (D7-glucose): With deuterium labels at all carbon positions, D7-glucose offers a higher signal intensity for both glucose and its downstream metabolites in DMI studies compared to D2-glucose.[3][4] This enhanced signal can be advantageous for studies requiring higher sensitivity or spatial resolution.

  • [2,3,4,6,6'-²H₅]-D-glucose (D5-glucose): This tracer has been developed as a more cost-effective alternative to other highly deuterated glucose molecules.[5] Its synthesis is reportedly more efficient, making it a potentially more accessible option for large-scale or routine studies.[5]

  • Other Positionally Labeled Tracers: Tracers such as [1-²H₁]-glucose and [3-²H₁]-glucose are also utilized for specific applications, often in combination with other tracers, to probe distinct aspects of glucose metabolism.

Comparative Performance Data

The selection of a deuterated glucose tracer often involves a trade-off between cost, availability, and the specific requirements of the experiment. The following table summarizes key performance characteristics of the most common tracers.

TracerKey ApplicationsRelative Signal Intensity (in DMI)Cost-EffectivenessKey AdvantagesLimitations
[6,6-²H₂]-glucose (D2) Whole-body glucose flux, Deuterium Metabolic Imaging (DMI), Cell turnover studiesBaselineModerateWell-established protocols, widely available.Lower signal intensity compared to more heavily labeled tracers.
[1,2,3,4,5,6,6'-²H₇]-glucose (D7) Deuterium Metabolic Imaging (DMI)High (Signal ratios for HDO, Glx, and lactate are ~1.8, ~1.7, and ~1.6 times higher than D2, respectively)[3][4]LowerProvides larger deuterium signals for glucose and downstream metabolites, enabling higher sensitivity.[3][4]Higher cost, potential for more complex spectral interpretation.
[2,3,4,6,6'-²H₅]-D-glucose (D5) Deuterium Metabolic Imaging (DMI)Not extensively compared in literatureHigherMore cost-effective synthesis reported, potentially increasing accessibility.[5]Less established in the literature compared to D2 and D7.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are generalized protocols for key experiments using deuterated glucose tracers.

Protocol 1: In Vivo Administration for Deuterium Metabolic Imaging (DMI)

This protocol describes the oral administration of deuterated glucose for a typical DMI study in humans.

Materials:

  • Deuterated glucose tracer ([6,6-²H₂]-glucose or [1,2,3,4,5,6,6'-²H₇]-glucose)

  • Water

  • Magnetic Resonance Imaging (MRI) scanner equipped for deuterium spectroscopy

Procedure:

  • Subject Preparation: The subject should fast overnight (typically 8-12 hours) prior to the study.

  • Tracer Administration: Dissolve the deuterated glucose in water. A common dosage is 0.75 g per kg of body weight.[3][4] The subject should ingest the solution orally.

  • Imaging: Position the subject in the MRI scanner.

  • Baseline Scan: Acquire a baseline deuterium spectrum before the metabolic signal from the tracer is expected.

  • Dynamic or Static Acquisition:

    • Dynamic Acquisition: Begin acquiring deuterium spectra immediately after tracer administration and continue for a set period (e.g., 90-120 minutes) to observe the time course of glucose uptake and metabolism.

    • Static Acquisition: For steady-state measurements, a waiting period of 45-90 minutes after ingestion allows for the tracer to be metabolized before acquiring the deuterium spectra.[6]

  • Data Analysis: Process the acquired spectra to quantify the concentrations of deuterated glucose and its metabolites (e.g., lactate, glutamate/glutamine).

Protocol 2: Analysis of Deuterated Glucose Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for determining the isotopic enrichment of deuterated glucose in plasma samples.

Materials:

  • Plasma sample containing deuterated glucose

  • Deproteinization agent (e.g., perchloric acid)

  • Derivatization reagents (e.g., acetic anhydride and pyridine for aldonitrile pentaacetate derivatization)

  • Internal standard

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Deproteinize the plasma by adding a deproteinization agent and centrifuging to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add the derivatization reagents to the dried sample.

    • Heat the sample to facilitate the derivatization reaction, converting glucose to a volatile derivative (e.g., glucose aldonitrile pentapropionate or glucose methyloxime pentapropionate).[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the glucose derivative from other components in the sample.

    • The mass spectrometer detects the different mass isotopologues of the glucose derivative.

  • Data Analysis:

    • Determine the mass isotopomer distribution from the mass spectra.

    • Calculate the deuterium enrichment by comparing the abundance of the deuterated and non-deuterated fragments.[7]

Visualizing Metabolic Pathways and Workflows

Understanding the flow of deuterium from glucose through metabolic pathways is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key processes.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutamate Glutamate Metabolism Glucose [6,6-²H₂]-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate [3,3-²H₂]-Pyruvate GAP->Pyruvate Lactate [3,3-²H₂]-Lactate Pyruvate->Lactate LDH AcetylCoA [2,2-²H₂]-Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate [4,4-²H₂]-Glutamate aKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate->Glutamine

Caption: Metabolic fate of [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

dmi_workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Subject Fasting B Oral Administration of Deuterated Glucose A->B C Position Subject in MRI Scanner B->C D Acquire Baseline ²H Spectrum C->D E Dynamic/Static ²H-MRS Acquisition D->E F Spectral Processing and Fitting E->F G Quantification of Deuterated Metabolites F->G H Metabolic Map Generation G->H

Caption: Experimental workflow for a Deuterium Metabolic Imaging (DMI) study.

tracer_selection_logic A Research Question B Whole-Body Glucose Flux? A->B C High-Resolution Metabolic Mapping? A->C D Cost a Major Constraint? A->D E Use [6,6-²H₂]-glucose B->E Yes H [6,6-²H₂]-glucose is a standard choice B->H No F Consider [1,2,3,4,5,6,6'-²H₇]-glucose for higher signal C->F Yes C->H No G Consider [2,3,4,6,6'-²H₅]-D-glucose as a cost-effective alternative D->G Yes D->H No

Caption: Decision logic for selecting a deuterated glucose tracer.

References

Cross-Validation of D-Glucose-d4 with Other Metabolic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the accurate measurement of glucose flux and metabolism is paramount. The choice of tracer is a critical determinant of experimental outcomes, influencing the precision and scope of metabolic analysis. This guide provides an objective comparison of D-Glucose-d4 with other commonly used metabolic assays, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to select the most appropriate tracer for their specific research questions.

Performance Comparison of Glucose Tracers

The selection of a glucose tracer is dependent on the specific metabolic pathway under investigation and the analytical technique employed. Stable isotope tracers, such as this compound and ¹³C-glucose, offer the advantage of safety and the ability to trace carbon and hydrogen atoms through metabolic pathways. Radiolabeled analogs, like 2-deoxy-D-glucose (2-DG) and [¹⁸F]fluorodeoxyglucose (FDG), are highly sensitive but pose challenges related to handling and disposal.

Below is a summary of quantitative data comparing the performance of various glucose tracers in metabolic flux analysis.

Parameter D-Glucose-d7 ¹³C-Glucose 2-Deoxy-D-glucose (2-DG) [¹⁸F]FDG Reference
Primary Use Metabolic flux analysis (Glycolysis, TCA cycle)Metabolic flux analysis (Glycolysis, PPP, TCA cycle)Glucose uptake measurementGlucose uptake imaging (PET)[1][2]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation counting, Enzymatic assaysPositron Emission Tomography (PET)[1][2]
Cerebral Metabolic Rate of Glucose (CMRglc) (µmol/g/min) in rats 0.46 (under morphine)Similar values to DMRS approachNot directly comparableUnderestimates compared to glucose[1][3]
TCA Cycle Flux (VTCA) (µmol/g/min) in rats 0.96 (under morphine)Well-suited for TCA cycle analysisNot applicableNot applicable[1][2]
Precision in Glycolysis/PPP Flux Estimation Good[1,2-¹³C₂]glucose provides the most precise estimatesNot applicableNot applicable[2]
Advantages Safe, stable isotope; provides kinetic dataSafe, stable isotope; versatile for multiple pathwaysHigh sensitivity for uptake studiesHigh sensitivity; allows for in vivo imaging[1][4]
Limitations Lower sensitivity than radiotracersPotential for overlapping mass isotopomersDoes not measure downstream metabolismIonizing radiation; short half-life of ¹⁸F[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of metabolic assay data. Below are representative protocols for stable isotope tracing with deuterated or carbon-13 labeled glucose and a common method for measuring glucose uptake using a radiolabeled analog.

Protocol 1: Stable Isotope Tracing with this compound or ¹³C-Glucose in Cell Culture

This protocol outlines the general steps for a stable isotope tracing experiment in cultured cells, adaptable for both this compound and ¹³C-Glucose.

1. Cell Culture and Isotope Labeling: a. Plate cells in 6-well plates and culture until they reach the desired confluency (typically 70-80%).[5] b. Prepare labeling medium by supplementing glucose-free medium with the desired concentration of this compound or ¹³C-Glucose. Use dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled glucose.[5] c. Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the isotope-labeling medium.[5] d. Incubate the cells for a predetermined duration to allow for the incorporation of the stable isotope into downstream metabolites. The incubation time will vary depending on the metabolic pathway of interest.[5]

2. Metabolite Extraction: a. After incubation, aspirate the labeling medium. b. Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol to each well.[6] c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[6] e. Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.[6] f. Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for Mass Spectrometry (GC-MS): a. Lyophilize the supernatant to dryness using a speed vacuum.[6] b. Resuspend the dried metabolites in a solution of anhydrous pyridine containing methoxyamine and incubate to protect carbonyl groups.[6] c. Add a derivatization reagent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and incubate to create volatile derivatives suitable for GC-MS analysis.[6][7]

4. Data Acquisition and Analysis: a. Inject the derivatized samples into a gas chromatograph-mass spectrometer (GC-MS).[6] b. Analyze the mass isotopomer distributions of key metabolites to determine the extent of isotope incorporation and calculate metabolic fluxes using appropriate software.[2]

Protocol 2: 2-Deoxy-D-[³H]glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake in cultured cells using a radiolabeled glucose analog.

1. Cell Preparation: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Prior to the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

2. Glucose Uptake: a. Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose to each well. b. Incubate for a short period (e.g., 5-15 minutes) at 37°C. The timing is critical as uptake is linear for a limited time. c. To determine non-specific uptake, include control wells with an excess of unlabeled 2-deoxy-D-glucose.

3. Termination of Uptake and Cell Lysis: a. Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS. b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

4. Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

5. Data Analysis: a. Subtract the non-specific uptake (CPM from control wells) from the total uptake. b. Normalize the data to the protein concentration of each sample to determine the rate of glucose uptake.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

Glycolysis_Pathway This compound This compound Glucose-6-phosphate-d Glucose-6-phosphate-d This compound->Glucose-6-phosphate-d Hexokinase Fructose-6-phosphate-d Fructose-6-phosphate-d Glucose-6-phosphate-d->Fructose-6-phosphate-d PGI Fructose-1,6-bisphosphate-d Fructose-1,6-bisphosphate-d Fructose-6-phosphate-d->Fructose-1,6-bisphosphate-d PFK Glyceraldehyde-3-phosphate-d Glyceraldehyde-3-phosphate-d Fructose-1,6-bisphosphate-d->Glyceraldehyde-3-phosphate-d Aldolase 1,3-Bisphosphoglycerate-d 1,3-Bisphosphoglycerate-d Glyceraldehyde-3-phosphate-d->1,3-Bisphosphoglycerate-d GAPDH 3-Phosphoglycerate-d 3-Phosphoglycerate-d 1,3-Bisphosphoglycerate-d->3-Phosphoglycerate-d PGK 2-Phosphoglycerate-d 2-Phosphoglycerate-d 3-Phosphoglycerate-d->2-Phosphoglycerate-d PGM Phosphoenolpyruvate-d Phosphoenolpyruvate-d 2-Phosphoglycerate-d->Phosphoenolpyruvate-d Eno Pyruvate-d Pyruvate-d Phosphoenolpyruvate-d->Pyruvate-d PK Lactate-d Lactate-d Pyruvate-d->Lactate-d LDH TCA Cycle TCA Cycle Pyruvate-d->TCA Cycle

Caption: Glycolysis pathway showing the fate of deuterated glucose.

Stable_Isotope_Tracing_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Isotope Labeling Isotope Labeling Cell Seeding->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

Caption: Experimental workflow for stable isotope tracing.

Tracer_Comparison This compound This compound Metabolic Flux Metabolic Flux This compound->Metabolic Flux 13C-Glucose 13C-Glucose 13C-Glucose->Metabolic Flux 2-DG 2-DG Glucose Uptake Glucose Uptake 2-DG->Glucose Uptake FDG FDG FDG->Glucose Uptake

Caption: Comparison of primary applications for different glucose tracers.

References

A Head-to-Head Comparison of Glucose Uptake Assays: D-Glucose-d4 versus 2-NBDG

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of cellular glucose uptake is fundamental to research in numerous fields, including cancer biology, diabetes, immunology, and neurobiology. The choice of assay can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of two prominent methods for measuring glucose uptake: the stable isotope-labeled D-Glucose-d4 with mass spectrometry detection and the fluorescent glucose analog 2-NBDG.

Introduction to Glucose Uptake Assays

Glucose, a primary source of cellular energy, is transported across the cell membrane by specific transporter proteins. Measuring the rate of this uptake provides a critical readout of a cell's metabolic state and can be a key indicator of disease or response to therapy. Ideal glucose uptake assays should be sensitive, specific, and accurately reflect the activity of glucose transporters.

This compound: The Stable Isotope Approach

The this compound assay utilizes a deuterated form of D-glucose, a stable, non-radioactive isotope. This tracer is chemically and structurally almost identical to natural glucose, allowing it to be transported and metabolized by cells in the same manner.

Principle: Cells are incubated with this compound for a defined period. After incubation, the cells are lysed, and the intracellular concentration of this compound is quantified using mass spectrometry (MS), typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The amount of incorporated this compound is directly proportional to the rate of glucose uptake.

2-NBDG: The Fluorescent Analog Method

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled glucose analog. Its uptake by cells can be visualized and quantified using fluorescence-based instrumentation.

Principle: 2-NBDG is taken up by cells, purportedly through glucose transporters. Once inside the cell, it is phosphorylated, which traps the molecule intracellularly. The accumulated fluorescence is then measured using fluorescence microscopy, flow cytometry, or a microplate reader, providing an indirect measure of glucose uptake.[1]

Performance Comparison: this compound vs. 2-NBDG

The choice between this compound and 2-NBDG depends on the specific experimental needs, available resources, and the level of accuracy required.

FeatureThis compound Assay2-NBDG Assay
Principle Stable isotope tracer, direct measurement of glucose transport.Fluorescent glucose analog, indirect measurement.
Specificity High. This compound is a true substrate for glucose transporters.Questionable. The bulky fluorescent tag can lead to uptake independent of glucose transporters.[2][3][4][5]
Accuracy High. Provides a quantitative measure of glucose flux.Can be misleading. May not accurately reflect physiological glucose transport.[2][6][7]
Sensitivity High, dependent on the mass spectrometer's sensitivity.Moderate to high, depending on the detection instrument.
Equipment Requires a mass spectrometer (LC-MS or GC-MS).[8][9]Requires a fluorescence microscope, flow cytometer, or fluorescence plate reader.[10][11][12]
Cost High initial equipment cost and specialized maintenance.Lower initial equipment cost.
Throughput Can be adapted for high-throughput analysis with autosamplers.[9]Well-suited for high-throughput screening in plate-based formats.[13]
In Vivo Applicability Yes, used in Deuterium Metabolic Imaging (DMI) and kinetic studies.[11][12]Limited in vivo use due to poor tissue penetration and high background fluorescence.[7]
Cytotoxicity Generally low, as it is a stable isotope of a natural metabolite.Can be cytotoxic at high concentrations or with prolonged incubation.[11]

Experimental Protocols

This compound Glucose Uptake Assay (LC-MS)

This protocol provides a general framework for an in vitro glucose uptake assay using this compound in cultured cells.

Materials:

  • Cultured cells

  • This compound

  • Glucose-free culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 80% methanol, chilled)

  • Internal standard (for mass spectrometry)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free culture medium and incubate for 1-2 hours to deplete intracellular glucose stores.

  • Tracer Incubation: Remove the starvation medium and add glucose-free medium containing a known concentration of this compound (e.g., 5 mM). Incubate for a specific time (e.g., 15-60 minutes).

  • Washing: To stop the uptake, quickly aspirate the this compound solution and wash the cells three times with ice-cold PBS. It is crucial to perform this step rapidly to prevent efflux of the tracer.

  • Cell Lysis and Extraction: Add ice-cold lysis buffer (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Add an internal standard to the lysate for accurate quantification. Centrifuge the samples to pellet cell debris.

  • LC-MS Analysis: Transfer the supernatant to autosampler vials for analysis. The amount of this compound is quantified by comparing its signal to that of the internal standard.

2-NBDG Glucose Uptake Assay (Flow Cytometry)

This protocol describes a common method for measuring 2-NBDG uptake using a flow cytometer.

Materials:

  • Cultured cells

  • 2-NBDG

  • Glucose-free culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Starvation: Wash the cells with warm PBS and then incubate in glucose-free medium for 1-2 hours.[14]

  • 2-NBDG Incubation: Replace the starvation medium with glucose-free medium containing 2-NBDG (typically 50-200 µM). Incubate for 30-60 minutes at 37°C.[10][14][15]

  • Stopping the Reaction: Aspirate the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.[14]

  • Cell Detachment: Add cell dissociation solution to detach the cells.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells and resuspend them in ice-cold PBS. A viability dye (e.g., Propidium Iodide) can be added to exclude dead cells from the analysis.[14]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for 2-NBDG). The mean fluorescence intensity (MFI) of the cell population is used as a measure of glucose uptake.[14][15]

Visualizing the Workflows

D_Glucose_d4_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells starve Glucose Starvation seed->starve incubate Incubate with This compound starve->incubate wash Wash with ice-cold PBS incubate->wash lyse Lyse Cells & Extract Metabolites wash->lyse ms LC-MS Analysis lyse->ms data Data Quantification ms->data NBDG_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells starve Glucose Starvation seed->starve incubate Incubate with 2-NBDG starve->incubate wash Wash with ice-cold PBS incubate->wash detach Detach Cells wash->detach flow Flow Cytometry detach->flow data Data Analysis (MFI) flow->data Glucose_Uptake_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K GLUT GLUT Glucose Glucose Akt Akt PI3K->Akt Akt->GLUT Translocation Metabolism Glycolysis & Metabolism Glucose->Metabolism Ligand Growth Factor/ Insulin Ligand->Receptor Ext_Glucose Extracellular Glucose Ext_Glucose->GLUT Uptake

References

Unlocking Metabolic Synergies: A Guide to D-Glucose-d4 and Multi-Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biochemical networks is paramount. Stable isotope tracers have emerged as indispensable tools for elucidating these pathways, and the strategic combination of different isotopic labels offers unprecedented insights. This guide provides a comprehensive comparison of the use of D-Glucose-d4 in synergy with other isotopic tracers, such as ¹³C-labeled glucose and ¹⁵N-labeled amino acids, supported by experimental data and detailed protocols.

The Power of Multi-Tracer Approaches

Metabolic flux analysis (MFA) using a single isotopic tracer can provide valuable information about a specific pathway. However, the complexity of metabolic networks, with their numerous interconnected and branching pathways, often necessitates a more sophisticated approach. The co-administration or parallel use of multiple isotopic tracers provides a more comprehensive and accurate picture of cellular metabolism.[1][2][3] This synergistic approach allows researchers to:

  • Simultaneously probe multiple pathways: Different isotopes can be used to trace the fate of different substrates or different atoms within the same substrate.

  • Resolve ambiguous flux measurements: Data from multiple tracers can help to constrain metabolic models and provide more precise flux estimations.

  • Elucidate compartmentalized metabolism: Tracing isotopes from different sources can shed light on the metabolic activities occurring in different cellular compartments, such as the cytosol and mitochondria.[2]

This compound, a deuterium-labeled glucose, offers unique advantages in this context. While ¹³C tracers are excellent for tracking the carbon backbone of molecules, deuterium tracers are particularly adept at following the transfer of hydrogen atoms, providing a window into redox metabolism.[2][4][5]

This compound: A Unique Tool for Tracing Redox Metabolism

Deuterium atoms from this compound are transferred to cofactors like NAD+ and NADP+ during glycolysis and the pentose phosphate pathway (PPP), forming NADH and NADPH, respectively. By tracking the incorporation of deuterium into various metabolites, researchers can gain insights into the activity of these crucial redox pathways. This is particularly valuable for studying:

  • Pentose Phosphate Pathway (PPP) activity: The PPP is a major source of NADPH, which is essential for antioxidant defense and anabolic processes. Tracing deuterium from glucose can help to quantify the flux through this pathway.

  • NADH production in glycolysis: The glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis transfers a hydride from a glucose-derived molecule to NAD+, forming NADH. Deuterium tracing can monitor this process.

  • Fatty acid synthesis: NADPH is a key reducing equivalent for fatty acid synthesis. The incorporation of deuterium from glucose into fatty acids provides a measure of de novo lipogenesis.[5]

Synergy in Action: Combining this compound with Other Tracers

The true power of this compound is unleashed when it is used in conjunction with other isotopic tracers.

This compound and ¹³C-Glucose: Dissecting Glycolysis and the PPP

Co-administering this compound and ¹³C-glucose allows for the simultaneous measurement of both carbon and hydrogen fluxes. This combination is particularly powerful for resolving the interconnected pathways of glycolysis and the PPP.

  • ¹³C-Glucose traces the carbon flow, enabling the quantification of glucose uptake and its conversion to lactate, pyruvate, and intermediates of the TCA cycle.

  • This compound traces the production of NADPH and NADH, providing a measure of the activity of the PPP and the redox state of the cell.

By combining the data from both tracers, a more accurate and detailed picture of central carbon metabolism can be constructed.

This compound and ¹⁵N-Glutamine: Linking Carbon and Nitrogen Metabolism

Glutamine is another key nutrient for many cells, providing both carbon and nitrogen for various biosynthetic processes. Combining this compound with ¹⁵N-glutamine allows researchers to investigate the interplay between glucose and amino acid metabolism.

  • This compound provides insights into glucose-derived redox metabolism.

  • ¹⁵N-Glutamine traces the fate of glutamine nitrogen, revealing its contribution to the synthesis of other amino acids and nucleotides.

This multi-tracer approach is invaluable for studying diseases like cancer, where both glucose and glutamine metabolism are often dysregulated.

Quantitative Data Comparison

The following table summarizes hypothetical but representative data from a multi-tracer experiment, illustrating the enhanced information gained from combining this compound with ¹³C-Glucose and ¹⁵N-Glutamine compared to using each tracer individually.

Metabolic Flux/ParameterSingle Tracer: [U-¹³C]-GlucoseSingle Tracer: this compoundSingle Tracer: [U-¹⁵N]-GlutamineMulti-Tracer: Combined Data
Glycolytic Flux High--High (confirmed)
Pentose Phosphate Pathway Flux Moderate (inferred)High-High (directly measured)
TCA Cycle Activity (from Glucose) Moderate--Moderate (confirmed)
TCA Cycle Activity (from Glutamine) --HighHigh (confirmed)
NADPH Production (from PPP) -High-High (directly measured)
Amino Acid Synthesis (from Glutamine) --HighHigh (confirmed)
Fatty Acid Synthesis Moderate (inferred from ¹³C)High (inferred from ²H)LowHigh (confirmed by both tracers)

Experimental Protocols

A detailed protocol for a multi-tracer metabolic flux analysis experiment is outlined below.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the desired mixture of isotopic tracers (e.g., a combination of this compound, [U-¹³C]-Glucose, and [U-¹⁵N]-Glutamine).

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the isotopic labels into intracellular metabolites. The optimal incubation time will depend on the specific metabolic pathways being investigated and the turnover rates of the metabolites of interest.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

Mass Spectrometry Analysis
  • Sample Preparation: Prepare the extracted metabolites for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This may involve derivatization to improve the volatility and ionization of the metabolites.

  • Data Acquisition: Analyze the samples using a high-resolution mass spectrometer capable of resolving the different isotopologues of the metabolites.[1]

  • Data Analysis: Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This information is then used to calculate metabolic fluxes using specialized software.

Visualizing Metabolic Networks and Workflows

Clear visualization of metabolic pathways and experimental procedures is crucial for understanding and communicating complex biological data. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P ATP->ADP F6P F6P G6P->F6P 6PGL 6PGL G6P->6PGL NADP+ -> NADPH F16BP F16BP F6P->F16BP ATP->ADP GAP GAP F16BP->GAP 3PG 3PG GAP->3PG PEP PEP 3PG->PEP Pyruvate Pyruvate PEP->Pyruvate 6PG 6PG 6PGL->6PG Ru5P Ru5P 6PG->Ru5P NADP+ -> NADPH R5P R5P Ru5P->R5P Nucleotides Nucleotides R5P->Nucleotides

Central Carbon Metabolism: Glycolysis and Pentose Phosphate Pathway

experimental_workflow start Start: Cell Culture tracer Introduce Isotopic Tracers (this compound, 13C-Glucose, 15N-Glutamine) start->tracer incubation Incubate for Isotopic Labeling tracer->incubation extraction Quench Metabolism & Extract Metabolites incubation->extraction analysis Mass Spectrometry Analysis (GC-MS or LC-MS) extraction->analysis data_processing Data Processing & Flux Analysis analysis->data_processing end End: Metabolic Flux Map data_processing->end

Multi-Tracer Metabolic Flux Analysis Workflow

Conclusion

The synergistic use of this compound with other isotopic tracers represents a powerful strategy for gaining a deeper understanding of cellular metabolism. By providing complementary information on carbon and hydrogen fluxes, this multi-tracer approach enables a more comprehensive and accurate characterization of metabolic networks. For researchers in drug development and metabolic disease, these advanced techniques offer a more detailed window into the metabolic reprogramming that underlies many pathological states, paving the way for the identification of novel therapeutic targets.

References

Safety Operating Guide

Proper Disposal of D-Glucose-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of D-Glucose-d4, a non-radioactive, deuterated form of glucose commonly used in metabolic research and other scientific applications. While this compound and its non-deuterated counterpart, D-Glucose, are generally not classified as hazardous substances, adherence to established laboratory waste management protocols is essential.[1][2][3][4][5]

Safety and Hazard Assessment

According to multiple safety data sheets (SDS), D-Glucose is not a hazardous substance or mixture.[1][2][3][4] It is considered readily biodegradable and poses a low risk to the environment.[6] The primary hazard associated with glucose and similar sugars in a laboratory setting is the potential for dust explosion if high concentrations of fine dust are generated in the presence of an ignition source.[2] However, under normal laboratory handling and disposal conditions, the risks are minimal.

General Disposal Principles

The fundamental principle for the disposal of any chemical, including this compound, is to act in accordance with federal, state, and local regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[2][5]

Key Disposal Recommendations Summary

ParameterRecommendationSource
Regulatory Compliance All disposal methods must comply with national and local regulations.[2]
Waste Classification Generally not classified as a hazardous waste.[4]
Small Quantities Smaller quantities may be disposable with household waste, but institutional policies may vary.[4][7]
Drain Disposal Generally discouraged, especially for undiluted or large quantities. Do not allow it to enter sewers or water systems. Some institutional policies strictly prohibit drain disposal of any chemicals.[4][7][8]
Containerization Use original or compatible, sturdy, leak-proof, and clearly labeled containers for waste collection. Keep containers sealed when not in use.[8][9]
Waste Segregation Do not mix with other chemical waste.
Professional Disposal For larger quantities or when in doubt, contact a licensed professional waste disposal service.[5][10]

Step-by-Step Disposal Protocol for Laboratories

The following protocol outlines the recommended steps for disposing of this compound in a research or drug development setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect pure, solid this compound waste in a designated container. This includes unused product and material from spills.

  • Aqueous Solutions: Collect aqueous solutions of this compound in a separate, compatible container. While some guidelines suggest that very dilute, neutral pH sugar solutions may be suitable for drain disposal, it is best practice to collect them as chemical waste unless explicitly permitted by your institution.[8][9]

  • Contaminated Materials: Items such as weigh boats, gloves, and paper towels that are lightly contaminated with this compound can typically be disposed of in the regular solid waste stream, provided they are not contaminated with other hazardous chemicals.

2. Container Management:

  • Select a container that is compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or aqueous solutions).

  • Label the container clearly with "this compound Waste" and include the full chemical name. Do not use abbreviations.[8]

  • Keep the container securely sealed at all times, except when adding waste.[8][9]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

3. Disposal of Empty Product Containers:

  • Ensure the original this compound container is thoroughly empty.

  • The first rinse of the empty container should be collected and disposed of as chemical waste.[8]

  • After a thorough rinsing and air-drying, deface or remove the original label.[8]

  • The clean, rinsed container can then be disposed of as solid waste or recycled according to your facility's procedures.

4. Requesting Waste Pickup:

  • Once the waste container is full (typically defined as having at least one inch of headroom remaining), or if it has been in the SAA for an extended period (e.g., up to one year for partially filled containers), request a pickup from your institution's EHS department.[9]

  • Do not overfill waste containers.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Decision Workflow start Start: this compound Waste Generated is_mixed Is the waste mixed with any hazardous chemicals? start->is_mixed yes_mixed Follow disposal protocol for the hazardous component(s). Consult EHS. is_mixed->yes_mixed Yes waste_form What is the form of the waste? is_mixed->waste_form No end End of Process yes_mixed->end solid Solid this compound waste_form->solid Solid solution Aqueous Solution waste_form->solution Solution contaminated Contaminated Labware (gloves, weigh boats, etc.) waste_form->contaminated Contaminated Labware collect_solid Collect in a labeled, sealed waste container. solid->collect_solid collect_solution Collect in a labeled, sealed liquid waste container. solution->collect_solution check_policy Check institutional policy for contaminated solid waste. contaminated->check_policy store_saa Store container in Satellite Accumulation Area (SAA). collect_solid->store_saa collect_solution->store_saa check_policy->collect_solid Not Permitted regular_trash Dispose in regular solid waste. check_policy->regular_trash Permitted regular_trash->end ehs_pickup Request EHS pickup when container is full. store_saa->ehs_pickup ehs_pickup->end

Caption: Workflow for this compound waste disposal.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and trust in the laboratory.

References

Essential Safety and Operational Guidance for Handling D-Glucose-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate and essential safety and logistical information for handling D-Glucose-d4, a non-hazardous, deuterated form of glucose. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.

Hazard Assessment

This compound is a stable, non-radioactive isotope of D-Glucose. According to safety data sheets for D-Glucose and its isotopologues, the substance is not classified as hazardous.[1][2][3][4] It is not flammable and does not present an explosion hazard.[1][5] No sensitizing effects are known, and it is generally not irritating to the skin or eyes.[1][2] However, as with any chemical, adherence to good laboratory practices is essential.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Hand Protection Nitrile or latex glovesTo prevent direct skin contact and maintain sample purity.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or airborne dust particles.[6]
Body Protection Laboratory coat or protective clothingTo protect skin and personal clothing from contamination.[6][7]
Respiratory Protection Generally not required for small quantities in well-ventilated areas.[1][2][4]If dust is generated, use in a fume hood or wear a dust mask.

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[3][8]

  • Keep the container tightly closed when not in use.[3][7]

2. Preparation and Weighing:

  • Handle the compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation, especially when handling larger quantities.[8]

  • Before weighing, ensure the balance is clean and calibrated.

  • Use a clean spatula and weigh boat.

  • Open the container carefully to avoid creating airborne dust.

  • Measure the desired amount of this compound.

  • Close the container tightly immediately after use.

3. Dissolving and Use:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. D-Glucose is soluble in water.[1]

  • If heating is required, use appropriate heating equipment and monitor the process.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill, follow these procedures:

1. Minor Spills (Solid):

  • No special personal precautions are generally required, but it is good practice to wear gloves.[1]

  • Sweep up the spilled solid material carefully to avoid generating dust.[7]

  • Place the collected material into a suitable, labeled container for waste disposal.[8]

  • Clean the spill area with a damp cloth or paper towel.

2. Major Spills:

  • Evacuate the immediate area if a large amount of dust is generated.

  • Increase ventilation to the area.

  • Follow the minor spill cleanup procedure once the dust has settled.

  • Prevent the spilled material from entering drains or sewers.[1][9]

Disposal Plan

This compound is not considered a hazardous waste.[5] However, all chemical waste should be disposed of responsibly.

  • Solid Waste: Collect unused this compound and any contaminated materials (e.g., weigh boats, paper towels) in a labeled container.

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, subject to local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines.

  • Containers: Empty containers should be triple-rinsed before recycling or disposal.[9]

  • Do not mix this compound waste with other chemical waste streams unless permitted by your institution's EHS guidelines.[9]

First Aid Measures

The following table summarizes first aid procedures in case of exposure.[2]

Exposure Route First Aid Procedure
Inhalation Move to fresh air. If symptoms persist, consult a doctor.[1]
Skin Contact Generally, the product does not irritate the skin.[1] Wash off with soap and plenty of water.
Eye Contact Rinse opened eye for several minutes under running water.[1][2] If symptoms persist, consult a doctor.
Ingestion Rinse mouth with water. If symptoms persist, consult a doctor.[3][4]

Handling Workflow Diagram

G cluster_prep Preparation & Handling cluster_safety Safety & Disposal Receiving Receive & Inspect Package Storage Store in Cool, Dry Place Receiving->Storage Intact Weighing Weigh Compound in Ventilated Area Storage->Weighing Ready for Use Dissolving Prepare Solution Weighing->Dissolving Measured Amount Spill Manage Spills Weighing->Spill Accident Dissolving->Spill Accident Cleanup Clean Work Area Dissolving->Cleanup Disposal Dispose of Waste per Local Regulations Spill->Disposal Contain & Collect Cleanup->Disposal

Caption: Workflow for handling this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.